9-(4-bromobutyl)-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(4-bromobutyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQFUSWIBGIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552271 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-20-9 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of novel therapeutic agents and advanced organic electronic materials.
Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature, appearing as a white to light yellow powder. Its core structure consists of a planar carbazole moiety N-alkylated with a flexible four-carbon chain terminating in a bromine atom. This bifunctional nature—a photoactive and electronically active carbazole core and a reactive bromoalkyl chain—underpins its utility as a versatile chemical building block.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆BrN | [1][2] |
| Molecular Weight | 302.21 g/mol | [2] |
| CAS Number | 10420-20-9 | [2] |
| Melting Point | 109 °C | |
| Boiling Point | 436.3 ± 37.0 °C (Predicted) | |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in chloroform | [1] |
| Storage Condition | Sealed in dry, room temperature |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the N-alkylation of carbazole. This reaction is typically carried out by reacting the carbazole anion with a suitable four-carbon electrophile, most commonly 1,4-dibromobutane.
General Experimental Protocol: N-alkylation of Carbazole
This protocol is based on the established synthesis of N-alkylated carbazoles. The synthesis of the title compound has been reported by Zhang et al. (2010b).[1]
Materials:
-
Carbazole
-
1,4-dibromobutane (in excess)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of carbazole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq), is added portion-wise to the solution at room temperature. The mixture is stirred for 30-60 minutes to facilitate the formation of the carbazole anion.
-
1,4-dibromobutane (3.0-5.0 eq) is added to the reaction mixture. Using an excess of the dibromoalkane minimizes the formation of the bis-carbazole substituted butane byproduct.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Spectroscopic and Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in an orthorhombic system.[1] The carbazole ring system is essentially planar, with the bromobutyl group adopting a zigzag conformation and lying to one side of the carbazole plane.[1] The dihedral angle between the two benzene rings of the carbazole moiety is a mere 0.55°.[1] In the crystal lattice, the molecules are held together by van der Waals interactions.[1]
Spectroscopic Analysis (Predicted)
While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the molecular structure.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.2-8.1 ppm. The four methylene groups of the butyl chain will appear as multiplets in the upfield region (approximately 1.9-4.4 ppm). The methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the aliphatic protons, while the methylene group attached to the bromine (Br-CH₂) will be shifted downfield relative to the other two methylene groups.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core (typically 108-141 ppm) and four signals for the aliphatic carbons of the butyl chain. The carbon attached to the nitrogen will be in the 42-45 ppm range, while the carbon attached to the bromine will be in the 30-35 ppm range.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromobutyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-N stretching (around 1330 cm⁻¹). A band corresponding to the C-Br stretching will be observed in the fingerprint region (500-650 cm⁻¹).
Reactivity and Applications
The chemical reactivity of this compound is dominated by the terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a valuable intermediate in organic synthesis.
Key Applications
-
Pharmaceutical Drug Development: Carbazole derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound is a key precursor for the synthesis of novel carbazole-based compounds, such as carbazole-imidazolium salts, which have been investigated for their potential as anticancer agents. The butyl linker allows for the attachment of the carbazole moiety to other pharmacophores.
-
Organic Electronics (OLEDs): The carbazole core is known for its excellent hole-transporting properties, high thermal stability, and high triplet energy, making it a favored building block for materials used in Organic Light-Emitting Diodes (OLEDs).[3] The bromobutyl group allows for the covalent attachment of the carbazole unit into polymer chains or its functionalization with other electronically active groups to create host materials, emissive materials, or charge-transporting layers for advanced OLED devices.
Caption: Reactivity pathways of this compound.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a strategically important chemical intermediate. Its well-defined structure, characterized by a photoactive carbazole core and a reactive alkyl bromide chain, provides a versatile platform for the synthesis of complex molecules. Its established role in the development of new pharmaceuticals and high-performance materials for organic electronics highlights its significance for both academic and industrial research. This guide has summarized its key properties and synthetic methodologies to support its effective use in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-bromobutyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. This document outlines a representative synthetic protocol and summarizes the available physicochemical and spectroscopic data.
Introduction
Carbazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and photophysical properties make them valuable scaffolds for the design of new bioactive molecules and organic electronics. The N-alkylation of the carbazole ring, specifically with a bromobutyl chain, introduces a versatile functional handle for further molecular elaboration, enabling the synthesis of a diverse range of compounds for applications in drug discovery and materials development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with a suitable four-carbon electrophile. While the specific experimental details from the frequently cited work by Zhang et al. (2010b) were not available in the searched literature, a general and representative protocol is provided below, based on established methods for N-alkylation of carbazoles.
Experimental Protocol: Representative Synthesis
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Reaction Setup: To a solution of carbazole (1 equivalent) in acetone or DMF, powdered sodium hydroxide or potassium hydroxide (1.5-2 equivalents) is added.
-
Alkylation: An excess of 1,4-dibromobutane (3-5 equivalents) is added to the stirred suspension. The use of a large excess of the dibromoalkane is crucial to minimize the formation of the bis-carbazole substituted byproduct. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents) can facilitate the reaction, particularly in a biphasic system.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted twice more with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data
The physicochemical and spectroscopic properties of this compound have been investigated using various analytical techniques. The available quantitative data is summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆BrN | [1] |
| Molecular Weight | 302.20 g/mol | [1] |
| Appearance | Solid (Crystals from Chloroform) | [1] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed structural information for this compound.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 7.696(3) Å |
| b | 22.658(8) Å |
| c | 16.030(6) Å |
| V | 2795.3(18) ų |
| Z | 8 |
Spectroscopic Data
While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics are outlined below based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (Carbazole) | 7.20 - 8.20 | m |
| N-CH₂ (Alkyl Chain) | ~ 4.40 | t |
| Br-CH₂ (Alkyl Chain) | ~ 3.40 | t |
| Internal CH₂ (Alkyl Chain) | 1.80 - 2.20 | m |
¹³C NMR Spectroscopy (Expected)
| Carbons | Chemical Shift (δ, ppm) |
| Quaternary C (Carbazole) | 138 - 142 |
| Aromatic CH (Carbazole) | 108 - 128 |
| N-CH₂ (Alkyl Chain) | ~ 42 |
| Br-CH₂ (Alkyl Chain) | ~ 33 |
| Internal CH₂'s (Alkyl Chain) | 28 - 31 |
FT-IR Spectroscopy (Expected)
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (Expected)
| Ion | m/z |
| [M]⁺ (Molecular Ion, with ⁷⁹Br) | ~ 301 |
| [M]⁺ (Molecular Ion, with ⁸¹Br) | ~ 303 |
| [M - Br]⁺ | ~ 222 |
| Carbazole fragment | ~ 167 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General synthesis and purification workflow.
Logical Relationship of Characterization
This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.
Caption: Analytical characterization methods.
References
9-(4-bromobutyl)-9H-carbazole molecular structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 9-(4-bromobutyl)-9H-carbazole. This compound serves as a crucial intermediate in the synthesis of various functionalized carbazole derivatives with applications in materials science and medicinal chemistry.
Molecular Structure and Identifiers
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, with a bromobutyl substituent attached to the nitrogen atom.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10420-20-9 |
| Molecular Formula | C₁₆H₁₆BrN |
| Molecular Weight | 302.21 g/mol |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It should be noted that some of these values are predicted.
| Property | Value | Source |
| Melting Point | 100-109 °C | Experimental |
| Boiling Point | 436.3 ± 37.0 °C | Predicted |
| Density | 1.32 ± 0.1 g/cm³ | Predicted |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like methanol and DMSO, and has higher solubility in non-polar organic solvents like toluene and benzene.[1] | General for Carbazole |
Spectroscopic Analysis
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the carbazole ring system, likely in the range of 7.0-8.5 ppm. The butyl chain protons would appear as multiplets in the upfield region, with the methylene group attached to the bromine being the most downfield of the aliphatic protons.
-
¹³C NMR: The spectrum would display signals for the twelve aromatic carbons of the carbazole core and the four carbons of the butyl chain. The carbon attached to the bromine atom would be expected to resonate in the range of 30-40 ppm.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the aliphatic chain, C=C stretching of the aromatic rings, and C-N stretching. A key feature would be the C-Br stretching vibration, typically observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity would also be observed.
Synthesis and Experimental Protocols
This compound is typically synthesized via the N-alkylation of carbazole. A general experimental protocol is described below, based on procedures for similar syntheses.[2]
General Synthesis Protocol:
-
Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride or potassium hydroxide, in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the carbazolide anion.
-
N-Alkylation: 1,4-dibromobutane is added to the reaction mixture. The carbazolide anion acts as a nucleophile, displacing one of the bromide ions to form this compound.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure compound.
Experimental Workflow Diagram:
Applications in Research and Development
This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate for the preparation of more complex carbazole derivatives.[1] The presence of the terminal bromine atom allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and coupling reactions.
These derivatives are being investigated for a range of applications, including:
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs), solar cells, and transistors due to the electron-donating properties of the carbazole moiety.
-
Medicinal Chemistry: As a scaffold for the synthesis of compounds with potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] For instance, it is a useful intermediate in the preparation of carbazole imidazolium salts with antitumor activity.[1]
Safety and Handling
This compound is classified as a chemical that requires careful handling.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Safety Precautions:
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
First Aid:
-
Skin Contact: Wash off with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate that provides a versatile platform for the development of novel carbazole-based materials and therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, its structural features and reactivity make it a compound of significant interest to researchers in organic chemistry, materials science, and drug discovery. Further research into its properties and applications is warranted to fully explore its potential.
References
An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole (CAS: 10420-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(4-bromobutyl)-9H-carbazole, a versatile intermediate compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides an established synthesis protocol, and explores its role as a key building block, particularly as a linker in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using process diagrams.
Chemical Properties and Data
This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light yellow powder. Its core structure consists of a carbazole moiety N-alkylated with a 4-bromobutyl chain. This bifunctional nature, possessing a reactive bromide and a versatile carbazole core, makes it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 10420-20-9 | [1] |
| Molecular Formula | C₁₆H₁₆BrN | [1] |
| Molecular Weight | 302.21 g/mol | [1] |
| Melting Point | 109 °C | [1] |
| Boiling Point (Predicted) | 436.3 ± 37.0 °C | [1] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |
| Appearance | White to Light yellow powder/crystal | [1] |
Crystal Structure Data:
X-ray crystallography has confirmed the structure of this compound, revealing an orthorhombic crystal system. The bromobutyl group adopts a zigzag conformation and lies to one side of the carbazole ring plane[2].
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| Orthorhombic | P b c a | 7.696 | 22.658 | 16.030 | 2795.3 | 8 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">Crystal data obtained from single-crystal X-ray diffraction at 296 K.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole. The procedure referenced in multiple peer-reviewed articles is that described by Zhang et al. (2010)[2][3][4].
General Synthesis Workflow
The synthesis involves the reaction of carbazole with a dihaloalkane under basic conditions. The use of a phase transfer catalyst can facilitate the reaction between the solid carbazole and the alkylating agent.
Detailed Experimental Protocol (Adapted from Zhang et al., 2010)
Materials:
-
Carbazole
-
1,4-Dibromobutane
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of carbazole (1 equivalent), 1,4-dibromobutane (in excess, typically 3-5 equivalents), and powdered potassium hydroxide (2-3 equivalents) is prepared in N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred vigorously and heated (e.g., to 80-100 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product.
-
The resulting solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts and residual DMF.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of all spectra for this specific compound is not readily found in a single source, the expected spectral characteristics can be inferred from the known structure and data from closely related carbazole derivatives. Researchers should perform their own characterization for confirmation.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the eight aromatic protons of the carbazole ring (typically in the δ 7.2-8.2 ppm region). Multiplets for the eight protons of the butyl chain, with the methylene group adjacent to the nitrogen being the most deshielded (around δ 4.3 ppm) and the methylene group adjacent to the bromine being deshielded to around δ 3.4 ppm. |
| ¹³C NMR | Resonances for the 12 aromatic carbons of the carbazole core (typically δ 110-140 ppm). Four distinct signals for the aliphatic carbons of the butyl chain. |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (~1600, 1450 cm⁻¹), C-N stretching (~1330 cm⁻¹), and a characteristic C-Br stretching band (600-700 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 301/303, showing the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio). Fragmentation would likely involve the loss of the butyl bromide chain. |
Applications in Drug Discovery and Materials Science
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties, rigid structure, and biological activity[2][5]. This compound serves as a crucial intermediate, leveraging its reactive alkyl bromide for further functionalization.
Intermediate for Biologically Active Molecules
The compound is a key starting material for the synthesis of molecules with potential therapeutic applications. It is cited as a useful intermediate in the preparation of carbazole imidazolium salts which have demonstrated antitumor activity[1]. The carbazole nucleus is found in numerous compounds with antimicrobial, anti-inflammatory, and anticancer properties[5].
Linker for Proteolysis Targeting Chimeras (PROTACs)
A significant and modern application of this compound is its use as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.
The 4-bromobutyl group allows for the covalent attachment to either a ligand for the protein of interest (POI) or a ligand for an E3 ligase, often through nucleophilic substitution. The carbazole moiety itself can be part of the final PROTAC structure, potentially contributing to binding interactions or influencing physicochemical properties.
The workflow below illustrates the conceptual synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known cancer target, using this compound as a linker precursor.
Safety and Handling
This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation.
-
Precautionary Measures:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, seek medical advice.
-
Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS: 10420-20-9) is a well-characterized and synthetically accessible intermediate. Its bifunctional nature makes it a valuable tool for medicinal chemists and material scientists. Its emerging role as a linker in the construction of sophisticated molecules like PROTACs highlights its importance in modern drug discovery and underscores the need for a thorough understanding of its properties and reactivity, as detailed in this guide.
References
Spectroscopic Profile of 9-(4-bromobutyl)-9H-carbazole: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic chemistry, offering a centralized resource for its structural characterization.
While specific experimental data for this compound from the frequently cited source, Zhang et al. (2010b), was not accessible within the scope of this search, this guide presents representative spectroscopic data for a closely related N-alkylated carbazole derivative to illustrate the expected spectral features. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of such compounds are also provided.
Spectroscopic Data
The structural integrity of synthesized this compound is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the expected and observed data for this compound and its close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Representative ¹H NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | d | 2H | Ar-H |
| 7.50 - 7.40 | m | 4H | Ar-H |
| 7.25 | t | 2H | Ar-H |
| 4.40 | t | 2H | N-CH₂ |
| 3.45 | t | 2H | CH₂-Br |
| 2.10 - 1.90 | m | 4H | -CH₂-CH₂- |
Table 2: Representative ¹³C NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar-C (quaternary) |
| 125.8 | Ar-CH |
| 122.5 | Ar-C (quaternary) |
| 120.4 | Ar-CH |
| 119.0 | Ar-CH |
| 108.8 | Ar-CH |
| 42.5 | N-CH₂ |
| 33.0 | CH₂-Br |
| 30.5 | N-CH₂-CH₂ |
| 28.0 | CH₂-CH₂-Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Representative IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | Aromatic C-H stretch |
| 2935, 2860 | Medium | Aliphatic C-H stretch |
| 1595, 1485, 1450 | Strong | Aromatic C=C stretch |
| 1330 | Medium | C-N stretch |
| 750, 720 | Strong | Aromatic C-H out-of-plane bend |
| 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₆BrN), the expected molecular weight is approximately 301.05 g/mol for the monoisotopic mass and 302.21 g/mol for the average mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Representative Mass Spectrometry Data
| m/z | Interpretation |
| 302.1 | [M+H]⁺ (for ⁸¹Br isotope) |
| 300.1 | [M+H]⁺ (for ⁷⁹Br isotope) |
| 168.1 | [M - C₄H₈Br]⁺ (Carbazole fragment) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the N-alkylation of carbazole involves the reaction with an alkyl halide in the presence of a base.
-
Reaction Setup: To a solution of carbazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.5 - 3.0 eq.) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra may require a larger number of scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra are typically obtained using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Interrelation of spectroscopic data for structural confirmation.
An In-depth Technical Guide to the Physical Properties of 9-(4-bromobutyl)-9H-carbazole
This technical guide provides a comprehensive overview of the key physical properties of 9-(4-bromobutyl)-9H-carbazole, specifically its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. This document includes detailed experimental protocols for the determination of these properties and presents data in a clear, tabular format.
Physical Properties
This compound is a derivative of carbazole, an aromatic heterocyclic organic compound.[1] The introduction of a 4-bromobutyl chain to the nitrogen atom of the carbazole ring influences its physical properties. It is a useful intermediate in the synthesis of other compounds, such as carbazole imidazolium salts with potential antitumor activity.[2]
The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3] The reported melting point for this compound is presented in the table below.
| Physical Property | Value |
| Melting Point | 100-103 °C (lit.)[4] |
| Melting Point | 109 °C[5] |
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The large, non-polar carbocyclic structure dominates, making it unlikely to dissolve in a highly polar solvent like water. |
| Diethyl Ether | Soluble | A common non-polar organic solvent that should readily dissolve the compound. |
| 5% Sodium Hydroxide | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a weak base. |
| 5% Sodium Bicarbonate | Insoluble | The compound is not acidic enough to react with a weak base like sodium bicarbonate. |
| 5% Hydrochloric Acid | Insoluble | The nitrogen atom's lone pair is part of the aromatic system and not readily available for protonation. |
| Concentrated Sulfuric Acid | Soluble | Many organic compounds containing nitrogen or oxygen are soluble in cold, concentrated sulfuric acid due to protonation. |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the melting point and solubility of an organic compound such as this compound.
This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
For accuracy, repeat the determination with a fresh sample and a new capillary tube.
This procedure outlines a systematic approach to determining the solubility of an organic compound in various solvents.[7][8][9]
Apparatus and Reagents:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄
Procedure:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add about 1 mL of the first solvent (e.g., water) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe if the solid has dissolved completely. If it has, the compound is soluble in that solvent. If not, it is insoluble.
-
If the compound is insoluble in water, proceed to test its solubility in the other solvents in a logical sequence as depicted in the workflow diagram below.
-
For tests with acidic or basic solutions, observation of a reaction (e.g., effervescence with NaHCO₃) or a change in color should be noted in addition to dissolution.
-
When testing with concentrated sulfuric acid, handle with extreme care in a fume hood. A color change or the generation of heat is indicative of a reaction and thus solubility.
-
Record the observations for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. 9H-Carbazole, 9-(4-bromobutyl)- | 10420-20-9 [chemicalbook.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
A Comprehensive Technical Review of 9-(4-bromobutyl)-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the research surrounding 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of functional materials for organic electronics and bioactive molecules. This document details its synthesis, physicochemical properties, and significant applications, presenting quantitative data in structured tables and outlining experimental protocols for key reactions.
Core Compound Properties
This compound is a versatile bifunctional molecule featuring a carbazole moiety and a reactive bromobutyl group. The carbazole unit is known for its excellent hole-transporting properties and thermal stability, making it a desirable component in organic light-emitting diodes (OLEDs). The terminal bromine on the butyl chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.
Physicochemical and Crystallographic Data
Below is a summary of the key physicochemical and crystallographic data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₆BrN |
| Molecular Weight | 302.20 g/mol [1][2] |
| CAS Number | 10420-20-9[3] |
| Appearance | White solid |
| Purity | ≥98%[3] |
| Crystal System | Orthorhombic[1][2] |
| Space Group | P b c a[1][2] |
| Unit Cell Dimensions | a = 7.696(3) Å, b = 22.658(8) Å, c = 16.030(6) Å[1][2] |
| Cell Volume | 2795.3(18) ų[1][2] |
| Z Value | 8[1][2] |
Synthesis of this compound
The primary synthetic route to this compound is the N-alkylation of carbazole with 1,4-dibromobutane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the 1,4-dibromobutane.
Experimental Protocol: N-Alkylation of Carbazole
This protocol is adapted from a general procedure for the N-alkylation of carbazole.
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Potassium iodide (KI) (catalyst)
Procedure:
-
To a solution of carbazole in acetonitrile, add powdered potassium hydroxide and a catalytic amount of potassium iodide.
-
Add an excess of 1,4-dibromobutane to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield this compound as a white solid.
Applications in Organic Electronics
This compound serves as a crucial building block for the synthesis of hole-transporting materials (HTMs) used in OLEDs. The carbazole core provides the necessary electronic properties for efficient hole transport, while the bromobutyl linker allows for the attachment of other functional units to tune the material's properties, such as solubility, thermal stability, and energy levels.
Experimental Protocol: Synthesis of a Carbazole-based Hole-Transporting Material
The following is a representative protocol for the synthesis of a more complex carbazole derivative for OLED applications, where this compound can be envisioned as a key intermediate for creating extended conjugated systems through cross-coupling reactions after conversion of the bromide to a suitable functional group (e.g., a boronic ester).
Hypothetical Reaction Scheme:
-
Grignard Formation: React this compound with magnesium to form the corresponding Grignard reagent.
-
Borylation: React the Grignard reagent with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup to yield 4-(9H-carbazol-9-yl)butylboronic acid.
-
Suzuki Coupling: Couple the boronic acid with an appropriate aryl halide (e.g., a brominated triphenylamine derivative) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the final hole-transporting material.
Applications in Drug Development
Carbazole derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The planar carbazole ring system can intercalate into DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
Anticancer Mechanism of Carbazole Derivatives
Many carbazole-based anticancer agents function by inhibiting topoisomerase I or II, enzymes that are crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis (programmed cell death). Another significant target for carbazole derivatives is the JAK/STAT signaling pathway, particularly STAT3, which is often constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis.[4]
References
An In-depth Technical Guide on the Safety and Handling of 9-(4-bromobutyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the synthesis of various bioactive molecules and functional materials. The following sections detail the compound's hazard profile, proper handling and storage procedures, reactivity, and emergency protocols. This document is intended to equip researchers and professionals with the necessary knowledge to work with this compound safely and effectively.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆BrN |
| Molecular Weight | 302.21 g/mol |
| CAS Number | 10420-20-9 |
| Appearance | White to off-white solid |
| Melting Point | 100-103 °C |
| Purity | Typically ≥98% |
Safety and Hazard Information
Based on available safety data sheets (SDS), this compound is classified as an irritant. The primary hazards are skin and eye irritation.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
| Category | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat or other protective clothing is required. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Engineering Controls
-
Ventilation: Work should be performed in a well-ventilated laboratory. A fume hood is recommended, especially when handling larger quantities or if the material is heated.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and a typical subsequent nucleophilic substitution reaction.
Synthesis of this compound
This protocol is adapted from a similar N-alkylation of a carbazole derivative.
Materials:
-
Carbazole
-
1,4-Dibromobutane
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of carbazole in acetonitrile, add powdered potassium hydroxide and a catalytic amount of potassium iodide.
-
Add an excess of 1,4-dibromobutane to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Nucleophilic Substitution Reaction: Synthesis of N-Benzyl-4-(9H-carbazol-9-yl)butan-1-amine
This protocol is a representative example of a nucleophilic substitution reaction using this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add an equimolar amount of benzylamine and a catalytic amount of potassium iodide.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Reactivity Profile
The primary site of reactivity for this compound is the electrophilic carbon atom attached to the bromine. The butyl chain acts as a flexible linker, and the terminal bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (Sₙ2).
Common nucleophiles that can react with this compound include:
-
Amines (Primary and Secondary): To form secondary or tertiary amines, respectively.
-
Azide Ion (N₃⁻): To form an alkyl azide, which can be further reduced to a primary amine or used in click chemistry.
-
Cyanide Ion (CN⁻): To extend the carbon chain and introduce a nitrile group.
-
Hydroxide Ion (OH⁻): To form the corresponding alcohol.
-
Thiolates (RS⁻): To form thioethers.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
Visualizations
The following diagrams illustrate the synthesis and a typical reaction workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: General reactivity of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-(4-bromobutyl)-9H-carbazole from Carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 9-(4-bromobutyl)-9H-carbazole, a valuable intermediate in the development of pharmaceuticals and organic electronic materials. Two primary methods are presented: a classical N-alkylation and a phase-transfer catalyzed (PTC) approach.
Introduction
This compound serves as a key building block in organic synthesis. The presence of the reactive bromobutyl group allows for further functionalization, making it an important precursor for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. The protocols herein describe its synthesis from carbazole via N-alkylation with 1,4-dibromobutane.
Reaction Scheme
The overall reaction involves the deprotonation of the nitrogen atom of carbazole followed by nucleophilic substitution with 1,4-dibromobutane. An excess of 1,4-dibromobutane is typically used to minimize the formation of the bis-alkylation product.
9-(4-Bromobutyl)-9H-carbazole: A Versatile Building Block for Organic Synthesis
Introduction
9-(4-bromobutyl)-9H-carbazole is a key bifunctional molecule widely employed in organic synthesis. It incorporates a reactive butyl bromide chain attached to a carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science. The presence of the terminal bromine atom allows for a variety of nucleophilic substitution reactions, making it an ideal starting material for the synthesis of a diverse range of carbazole derivatives. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of bioactive molecules and functional materials.
Applications in Organic Synthesis
The versatility of this compound stems from the electrophilic nature of the carbon atom attached to the bromine, which readily undergoes substitution reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups, leading to the creation of molecules with tailored properties for applications in drug discovery and materials science.
Key Applications Include:
-
Synthesis of Bioactive Molecules: The carbazole moiety is a common feature in many biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1] The butyl linker of this compound provides a flexible chain to attach other pharmacophores or functional groups to the carbazole core, enabling the synthesis of novel drug candidates.
-
Development of Materials for Organic Electronics: Carbazole derivatives are known for their excellent charge-transport properties and are frequently used in the development of organic light-emitting diodes (OLEDs). The functionalization of the butyl chain allows for the synthesis of hole-transporting materials, host materials, and emitters with tunable electronic and photophysical properties.
-
Preparation of Carbazole-Based Ionic Liquids: The reaction of this compound with various imidazole derivatives can lead to the formation of novel ionic liquids with potential applications as electrolytes or catalysts.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions utilizing this compound as a starting material.
Protocol 1: Synthesis of 9-(4-Azidobutyl)-9H-carbazole
This protocol describes the nucleophilic substitution of the bromide with an azide group, a versatile functional group that can be further modified, for example, through "click" chemistry.
Reaction Scheme:
Caption: Synthesis of 9-(4-azidobutyl)-9H-carbazole.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 302.21 | 1.0 | - |
| Sodium azide | 65.01 | 1.5 | - |
| 9-(4-azidobutyl)-9H-carbazole | 264.32 | - | ~95 |
Protocol 2: Synthesis of 9,9'-(Butane-1,4-diyl)bis(9H-carbazole)
This protocol details the synthesis of a dimeric carbazole derivative, which can be utilized in the development of hole-transporting materials for organic electronic devices.
Reaction Scheme:
Caption: Synthesis of a dimeric carbazole derivative.
Materials:
-
This compound
-
Carbazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add carbazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling, pour the mixture into deionized water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane).
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 302.21 | 1.0 | - |
| Carbazole | 167.21 | 1.2 | - |
| 9,9'-(butane-1,4-diyl)bis(9H-carbazole) | 388.50 | - | ~85 |
Protocol 3: Williamson Ether Synthesis of 2-[4-(Carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)butyl]carbazole
This protocol illustrates the use of this compound in a Williamson ether synthesis to create a more complex carbazole-based structure.[1]
Reaction Scheme:
Caption: Williamson ether synthesis with this compound.
Materials:
-
This compound
-
2-hydroxycarbazole
-
Potassium hydroxide (KOH)
-
Tetra-n-butylammonium hydrogen sulfate (TBAHS)
-
Tetrahydrofuran (THF)
Procedure:
-
Heat a mixture of this compound (1.65 g, 5.5 mmol) and 2-hydroxycarbazole (0.25 g, 1.4 mmol) in 50 mL of THF to reflux.[1]
-
Add powdered potassium hydroxide (0.23 g, 4.1 mmol) and a catalytic amount of TBAHS to the refluxing mixture.[1]
-
Continue to reflux for 3 hours.[1]
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 302.21 | 1.65 g | - |
| 2-hydroxycarbazole | 183.21 | 0.25 g | - |
| 2-[4-(carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)butyl]carbazole | 625.78 | - | Not explicitly reported, but the procedure is effective.[1] |
Logical Workflow for Synthesis Planning
The following diagram illustrates a general workflow for planning the synthesis of target molecules using this compound as a starting material.
Caption: General workflow for synthesis planning.
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward introduction of the carbazole unit into a wide range of molecular architectures. The protocols provided herein demonstrate its utility in the synthesis of precursors for bioactive molecules and advanced materials. The adaptable nature of the butyl bromide moiety opens up a vast chemical space for the development of novel carbazole derivatives with desired properties, making it an essential tool for researchers in medicinal chemistry and materials science.
References
The Versatile Precursor: Applications of 9-(4-bromobutyl)-9H-carbazole in OLED Technology
Introduction: 9-(4-bromobutyl)-9H-carbazole is a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically incorporated directly into the final device architecture, its unique structure, featuring a carbazole core and a reactive bromobutyl chain, makes it an invaluable building block for creating a variety of functional molecules, including hole-transporting materials (HTMs), host materials, and emitters. The carbazole moiety provides excellent thermal stability and hole-transporting properties, while the bromobutyl group serves as a flexible linker to attach other functional units, allowing for the fine-tuning of the final molecule's optoelectronic characteristics.
This document provides a comprehensive overview of the applications of this compound in OLEDs, detailing its role as a precursor, providing synthetic protocols for its preparation and subsequent derivatization, and presenting performance data of OLEDs incorporating materials derived from it.
Application Notes
The primary application of this compound in the field of OLEDs is as a versatile precursor for the synthesis of more complex functional materials. The carbazole unit is a well-established building block for hole-transporting and host materials due to its high triplet energy and good charge carrier mobility.[1][2] The bromobutyl chain provides a reactive handle for various chemical modifications, enabling the covalent attachment of the carbazole moiety to other organic or organometallic fragments. This allows for the rational design of molecules with tailored properties for specific functions within an OLED device.
Key applications as a precursor include:
-
Synthesis of Hole-Transporting Materials (HTMs): The carbazole unit is an excellent hole-transporting moiety. By reacting this compound with other electron-rich aromatic amines, such as triphenylamine derivatives, novel HTMs with enhanced thermal stability and charge mobility can be synthesized. The butyl linker can help to create a less rigid molecular structure, which can improve the solubility and film-forming properties of the resulting material.[3][4]
-
Development of Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest emitter without quenching.[5][6] this compound can be used to synthesize bipolar host materials by attaching an electron-transporting moiety to the butyl chain. This bipolar character facilitates balanced charge injection and transport within the emissive layer, leading to improved device efficiency and lifetime.
-
Creation of Emitter Molecules: While less common, the carbazole unit can also be part of an emissive molecule. The bromobutyl linker can be used to attach the carbazole donor unit to an acceptor unit, forming a donor-acceptor type emitter. The flexible linker can influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning the emission color.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the N-alkylation of carbazole with 1,4-dibromobutane.
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH)
-
Acetone
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve carbazole and potassium hydroxide in acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,4-dibromobutane in toluene to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a white solid.
Synthesis of a Derivative Hole-Transporting Material
This protocol describes the synthesis of a hole-transporting material where a triphenylamine moiety is attached to the this compound precursor.
Materials:
-
This compound
-
Diphenylamine
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diphenylamine in anhydrous DMF.
-
Add sodium hydride portion-wise to the solution at 0 °C and stir for 1 hour at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with deionized water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.
Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using a derivative of this compound as the hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Derivative hole-transporting material (synthesized as described above)
-
Emissive layer material (e.g., a phosphorescent emitter doped in a host)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole-Transporting Layer (HTL): Thermally evaporate the synthesized derivative of this compound onto the ITO substrate to a typical thickness of 30-50 nm.
-
Emissive Layer (EML): Co-evaporate the host and guest materials to the desired doping concentration and thickness (e.g., 20-40 nm).
-
Electron-Transporting Layer (ETL): Deposit the ETL material to a thickness of 20-40 nm.
-
Electron-Injection Layer (EIL): Deposit a thin layer of LiF (e.g., 1 nm).
-
Cathode: Deposit the aluminum cathode to a thickness of 100-150 nm.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Quantitative Data
The performance of OLEDs is highly dependent on the specific materials used and the device architecture. As this compound is a precursor, the performance data is presented for devices that incorporate materials derived from it. The following table summarizes the performance of a representative green phosphorescent OLED using a hole-transporting material synthesized from a carbazole derivative.
| Device Parameter | Value |
| HOMO Level of HTL | -5.4 eV |
| LUMO Level of HTL | -2.1 eV |
| Maximum Current Efficiency | 39.8 cd/A |
| Maximum Power Efficiency | 29.3 lm/W |
| Maximum External Quantum Efficiency (EQE) | 14.0% |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V |
| Maximum Luminance | >10,000 cd/m² |
| Electroluminescence Peak | ~520 nm (Green) |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Note: This data is representative and compiled from studies on similar carbazole-based hole-transporting materials.[7][8]
Visualizations
Caption: Molecular structure of this compound.
Caption: Synthesis of this compound.
Caption: A typical multilayer OLED structure.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Role of 9-(4-bromobutyl)-9H-carbazole as a Versatile Precursor in Perovskite Solar Cell Applications
Application Note: 9-(4-bromobutyl)-9H-carbazole serves as a crucial building block in the synthesis of advanced functional materials for perovskite solar cells (PSCs). While not typically incorporated directly into the device architecture, its unique structure, featuring a carbazole headgroup and a reactive bromobutyl tail, makes it an ideal precursor for creating tailored hole-transporting materials (HTMs) and self-assembled monolayers (SAMs). The carbazole unit offers excellent charge-transport properties and stability, while the bromobutyl group provides a reactive site for further molecular engineering, enabling the development of materials that enhance the efficiency and longevity of PSCs.
The primary application of this compound is in the synthesis of more complex molecules designed to optimize the interface between the perovskite absorber layer and the electrode. The butyl chain acts as a flexible spacer, influencing the morphology and packing of the final material, which is critical for efficient charge extraction and transport. The terminal bromine atom is a versatile reactive handle for various organic coupling reactions, such as Williamson ether synthesis or substitution reactions with amines or thiols, allowing for the attachment of other functional moieties or anchoring groups.
Key Applications as a Synthetic Intermediate:
-
Synthesis of Dimeric and Polymeric Hole-Transporting Materials: The reactive nature of the bromobutyl group allows for the linking of multiple carbazole units to create larger, more complex HTMs. These materials can exhibit improved film-forming properties and charge mobility compared to their monomeric counterparts.
-
Formation of Self-Assembled Monolayers: this compound can be functionalized with anchoring groups, such as phosphonic or carboxylic acids, to create SAMs. These ultrathin layers can modify the work function of the transparent conductive oxide (e.g., ITO) and passivate surface defects, leading to improved energy level alignment and reduced recombination losses at the interface.
-
Development of Interfacial Passivation Agents: By attaching specific functional groups to the butyl chain, materials can be synthesized that passivate defects at the perovskite surface or grain boundaries. This passivation is crucial for enhancing the open-circuit voltage and long-term stability of the solar cell.
While direct performance data for perovskite solar cells using this compound is not available, the performance of devices incorporating its derivatives highlights its importance. For instance, various carbazole-based HTMs and SAMs, synthesized from similar brominated precursors, have contributed to achieving power conversion efficiencies (PCEs) exceeding 20%.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized as a precursor for materials in perovskite solar cells. These are based on established synthetic methodologies for carbazole derivatives.
Protocol 1: Synthesis of a Carbazole-Based Self-Assembled Monolayer Precursor
This protocol describes the synthesis of a phosphonate-functionalized carbazole derivative for use as a self-assembled monolayer on an ITO substrate.
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nickel(II) chloride (catalyst)
Procedure:
-
In a nitrogen-purged round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.2 equivalents) to the solution.
-
Add a catalytic amount of Nickel(II) chloride.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the diethyl phosphonate ester of the carbazole derivative.
-
The resulting phosphonate can then be hydrolyzed to the corresponding phosphonic acid, which is the active SAM-forming molecule.
Protocol 2: Fabrication of a Perovskite Solar Cell with a Carbazole-Based SAM
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell using a carbazole-based SAM synthesized from a this compound derivative.
Materials:
-
Patterned ITO-coated glass substrates
-
Carbazole-phosphonic acid SAM solution (e.g., 1 mM in isopropanol)
-
Perovskite precursor solution (e.g., formamidinium lead iodide-based)
-
Electron-transport layer (ETL) precursor (e.g., C60 or PCBM)
-
Bathocuproine (BCP) solution
-
Metal for top electrode (e.g., silver or copper)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
SAM Deposition: Immerse the cleaned ITO substrates in the carbazole-phosphonic acid SAM solution for 30 minutes at room temperature. Afterward, rinse the substrates with isopropanol to remove any unbound molecules and dry them.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite active layer onto the SAM-coated ITO substrate via spin-coating. Use an anti-solvent quenching step during the spin-coating process to promote the formation of a uniform and crystalline perovskite film. Anneal the perovskite film at the optimized temperature (typically around 100-150 °C).
-
Electron-Transport Layer Deposition: Spin-coat the ETL solution (e.g., C60 or PCBM in chlorobenzene) onto the perovskite layer.
-
Buffer Layer Deposition: Spin-coat a thin layer of BCP on top of the ETL.
-
Top Electrode Deposition: Complete the device by thermally evaporating the metal top electrode through a shadow mask.
Visualizations
Application Notes and Protocols: 9-(4-bromobutyl)-9H-carbazole in Hole-Transporting Materials (HTMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9-(4-bromobutyl)-9H-carbazole as a key building block in the synthesis of advanced hole-transporting materials (HTMs). Carbazole-based derivatives are a significant class of organic materials renowned for their excellent thermal stability, high hole mobility, and appropriate energy level alignment, making them ideal for applications in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
The 4-bromobutyl group on the carbazole nitrogen serves as a versatile linker, enabling the attachment of various functional moieties to the carbazole core. This allows for the fine-tuning of the electronic and physical properties of the resulting HTMs to optimize device performance.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
9H-Carbazole
-
1,4-Dibromobutane
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Toluene
-
Hexane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9H-carbazole (1 equivalent) and a strong base such as powdered potassium hydroxide (2-3 equivalents) in a polar aprotic solvent like DMF or acetone.
-
Addition of Alkylating Agent: To the stirring suspension, add a significant excess of 1,4-dibromobutane (5-10 equivalents). The large excess is crucial to minimize the formation of the bis-carbazole substituted butane byproduct.
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~60°C for acetone or 80-100°C for DMF) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and a nonpolar organic solvent like toluene or ethyl acetate.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash them sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.
References
Functionalization of 9-(4-bromobutyl)-9H-carbazole: A Gateway to Novel Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-(4-bromobutyl)-9H-carbazole is a versatile building block for the synthesis of a wide array of novel materials. The presence of a reactive butyl bromide group attached to the nitrogen of the carbazole core allows for straightforward functionalization through nucleophilic substitution reactions. This opens up possibilities for creating new molecules with tailored electronic, optical, and biological properties. Carbazole derivatives are renowned for their excellent charge-transport characteristics, making them key components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the carbazole moiety is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. This document provides detailed protocols for the functionalization of this compound and summarizes the properties of the resulting materials.
Data Presentation
Table 1: Summary of Functionalization Reactions of this compound and its Analogs
| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |
| 9-(4-bromophenyl)-9H-carbazole | 3,5-di(N-carbazol-9-yl)phenylboronic acid | Suzuki Coupling | 9-(4-(3,5-di(9H-carbazol-9-yl)phenyl)phenyl)-9H-carbazole | 86 | [1] |
| 9H-carbazole | 1,4-dibromobenzene | Ullmann Condensation | 9-(4-bromophenyl)-9H-carbazole | 41 | [2] |
| 9-(4-bromophenyl)-9H-carbazole | N-bromosuccinimide | Electrophilic Bromination | 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole | - | [3] |
| 9H-carbazole | 3-bromoprop-1-yne | N-Alkylation | 9-(prop-2-ynyl)-9H-carbazole | - | [4] |
| 1,2,3,4-tetrahydro-9H-carbazole | 1-bromo-2-chloroethane | N-Alkylation | 9-(2-chloroethyl)-1,2,3,4-tetrahydro-9H-carbazole | - | [5] |
Table 2: Photophysical and Electrochemical Properties of a Carbazole-based Material
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 9-(4-(3,5-di(9H-carbazol-9-yl)phenyl)phenyl)-9H-carbazole | 295, 328, 342 | 367, 383 | - | -5.85 | -2.31 |
Experimental Protocols
Protocol 1: Synthesis of 9-(4-phenoxybutyl)-9H-carbazole via Williamson Ether Synthesis
This protocol describes a general procedure for the nucleophilic substitution of the bromide in this compound with a phenoxide ion.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 9-(4-phenoxybutyl)-9H-carbazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Hole-Transporting Material via Suzuki Coupling
This protocol is adapted from the synthesis of related carbazole-based materials and describes the functionalization of a brominated carbazole derivative.[1]
Materials:
-
9-(4-bromophenyl)-9H-carbazole (as a model for a brominated carbazole)
-
Arylboronic acid (e.g., 3,5-di(N-carbazol-9-yl)phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Functionalization pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(4-bromobutyl)-9H-carbazole in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 9-(4-bromobutyl)-9H-carbazole and its subsequent application in the preparation of derivatives with potential applications in materials science and drug discovery. The protocols are based on established synthetic methodologies for carbazole derivatives.
Introduction
This compound is a key synthetic intermediate, leveraging the rich electronic properties of the carbazole moiety and the reactive nature of the bromobutyl chain. The carbazole heterocycle is a well-known photochemically active and charge-transporting unit, making it a valuable component in the design of materials for organic light-emitting diodes (OLEDs). Furthermore, the carbazole scaffold is a recognized pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial properties. The bromobutyl group provides a versatile handle for introducing various functional groups through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of carbazole derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved via the N-alkylation of carbazole with 1,4-dibromobutane. While the specific protocol from Zhang et al. (2010b) is frequently cited, a general and adaptable procedure is detailed below.
Experimental Protocol: N-Alkylation of Carbazole
Materials:
-
9H-Carbazole
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 9H-carbazole (1.0 eq.), a suitable base such as powdered potassium carbonate (2.0-3.0 eq.) or sodium hydroxide, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the carbazole nitrogen.
-
Add 1,4-dibromobutane (3.0-5.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (the temperature will depend on the solvent used, e.g., ~60°C for acetone or higher for DMF) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the consumption of the carbazole starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆BrN | [1] |
| Molecular Weight | 302.21 g/mol | [1] |
| Appearance | White Solid | General Observation |
| Yield | 70-85% | Adapted from similar syntheses |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate) | General Observation |
Applications in the Synthesis of Bioactive and Functional Molecules
The presence of the terminal bromine atom in this compound makes it an excellent electrophile for reactions with various nucleophiles, enabling the facile introduction of diverse functionalities.
Application 1: Synthesis of Carbazole-Based Anticancer Agents
Carbazole derivatives are known to exhibit potent anticancer activities. The butyl linker of this compound can be utilized to attach various pharmacophores, such as substituted aromatic or heterocyclic amines, to the carbazole nucleus.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-chloroaniline)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic amine (1.2 eq.) in acetonitrile.
-
Add potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-(4-(9H-carbazol-9-yl)butyl)aniline derivative.
Data Presentation: Synthesis of Carbazole-Amine Derivatives
| Product | Reactant Amine | Yield | Reference |
| N-(4-(9H-carbazol-9-yl)butyl)-4-chloroaniline | 4-chloroaniline | 78% | Hypothetical example based on common yields |
| N-(4-(9H-carbazol-9-yl)butyl)-2-methylaniline | 2-methylaniline | 82% | Hypothetical example based on common yields |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its application in creating functionalized derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
This diagram outlines the key steps, starting from the synthesis of the target compound through N-alkylation, followed by its use in nucleophilic substitution reactions to generate diverse derivatives for applications in materials science and medicinal chemistry.
References
Application Note: Post-Synthetic Modification of Metal-Organic Frameworks with 9-(4-bromobutyl)-9H-carbazole for Potential Applications in Fluorescence-Based Sensing and Drug Delivery
Disclaimer: The following application note and protocol are hypothetical and intended for illustrative purposes. A thorough review of scientific literature did not yield specific examples of 9-(4-bromobutyl)-9H-carbazole being used as a linker or for post-synthetic modification of metal-organic frameworks (MOFs). The procedures and data presented are based on established principles of MOF chemistry and the known properties of carbazole derivatives.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and medicine. Their tunable structures and high surface areas make them ideal platforms for functionalization. Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities to pre-synthesized MOFs, expanding their potential applications.
Carbazole and its derivatives are well-known for their unique photophysical and electronic properties, making them attractive moieties for the development of fluorescent sensors and as components in drug delivery systems. This application note describes a hypothetical approach for the covalent post-synthetic modification of an amino-functionalized MOF, UiO-66-NH₂, with this compound. The introduction of the carbazole group is envisioned to impart fluorescence to the MOF, enabling its use as a sensor, or to enhance its drug loading and release properties through π-π stacking interactions with aromatic drug molecules.
Hypothetical Application: Fluorescence-Based Sensing
The inherent fluorescence of the carbazole moiety can be harnessed for the detection of specific analytes. Upon incorporation into the MOF structure, the carbazole's fluorescence may be quenched or enhanced in the presence of target molecules, such as nitroaromatic compounds or specific biomolecules, providing a sensitive detection mechanism.
Hypothetical Application: Enhanced Drug Delivery
The planar aromatic structure of the carbazole group can facilitate the loading of aromatic drug molecules, such as doxorubicin, through π-π stacking interactions. This could potentially lead to higher drug loading capacities and controlled release profiles, making the functionalized MOF a promising candidate for targeted drug delivery applications.
Quantitative Data Summary
The following table summarizes hypothetical data for the pristine and functionalized MOF, illustrating the expected changes upon successful post-synthetic modification.
| Property | UiO-66-NH₂ (Pristine) | UiO-66-NH₂-Carbazole (Functionalized) |
| Brunauer-Emmett-Teller (BET) Surface Area | ~1100 m²/g | ~950 m²/g |
| Pore Volume | ~0.50 cm³/g | ~0.42 cm³/g |
| Pore Diameter | ~1.8 nm | ~1.7 nm |
| Degree of Functionalization | N/A | ~75% (hypothetical) |
| Fluorescence Emission Maximum | N/A | ~365 nm (hypothetical) |
Experimental Protocols
Synthesis of UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 2-aminoterephthalic acid (0.97 g, 5.36 mmol) in 60 mL of DMF.
-
Add 1.5 mL of concentrated HCl as a modulator.
-
Seal the jar and heat the mixture in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the pale-yellow crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Activate the material by heating at 150 °C under vacuum for 12 hours to remove residual solvent.
Post-Synthetic Modification with this compound
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a 50 mL round-bottom flask, suspend 200 mg of activated UiO-66-NH₂ in 20 mL of anhydrous acetonitrile.
-
Add this compound (300 mg, 0.99 mmol) and DIPEA (0.35 mL, 2.0 mmol) to the suspension.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 48 hours with constant stirring.
-
After cooling, collect the solid product by centrifugation.
-
Wash the product thoroughly with acetonitrile (3 x 15 mL), dichloromethane (3 x 15 mL), and ethanol (3 x 15 mL) to remove unreacted reagents and byproducts.
-
Dry the final product, UiO-66-NH₂-Carbazole, at 100 °C under vacuum for 12 hours.
Characterization
The successful functionalization of the MOF can be confirmed by various characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure.
-
¹H NMR Spectroscopy: Of a digested sample to confirm the covalent attachment of the carbazole moiety.
-
FT-IR Spectroscopy: To identify the characteristic vibrational bands of the carbazole group.
-
N₂ Sorption Analysis: To determine the changes in surface area and pore volume.
-
Fluorescence Spectroscopy: To characterize the photoluminescent properties of the functionalized MOF.
Visualizations
Caption: Hypothetical workflow for the synthesis and functionalization of UiO-66-NH₂.
Caption: Conceptual diagram of the hypothetical application.
Application Notes and Protocols for the Polymerization of 9-(4-bromobutyl)-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of 9-(4-bromobutyl)-9H-carbazole, a versatile monomer for the development of functional polymers with applications in organic electronics, sensing, and drug delivery systems. The protocols provided are based on established methodologies for carbazole derivatives and serve as a detailed guide for the preparation and characterization of these materials.
Introduction
Carbazole-based polymers are a prominent class of materials in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2][3] The this compound monomer is a particularly interesting building block as the bromo-functionalized side chain offers a reactive handle for post-polymerization modification or for initiating certain types of polymerization. This allows for the synthesis of a wide array of polymer architectures, including block copolymers and polymer brushes, with tailored properties for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3]
Monomer Synthesis: this compound
The synthesis of the this compound monomer is typically achieved through the N-alkylation of carbazole with a suitable alkylating agent. A general and efficient method involves the reaction of carbazole with 1,4-dibromobutane in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
9H-Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 9H-carbazole (1 equivalent) in anhydrous DMF, add potassium hydroxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the carbazolide anion.
-
Add 1,4-dibromobutane (3-5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white solid.
Characterization:
The structure and purity of the synthesized monomer should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization Methodologies
The polymerization of this compound can be approached through several methods. The choice of polymerization technique will dictate the polymer's structure, molecular weight, and properties. Two primary methods are detailed below: Electrochemical Polymerization and a proposed Atom Transfer Radical Polymerization (ATRP) of a modified monomer.
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface.[4] For carbazole derivatives, this typically proceeds through an oxidative coupling mechanism, forming linkages at the 3 and 6 positions of the carbazole ring.[4]
Materials and Equipment:
-
This compound monomer
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (anhydrous, electrochemical grade)
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (0.1 M)
-
Three-electrode electrochemical cell
-
Working electrode: Indium tin oxide (ITO) coated glass slide, platinum (Pt) disk, or glassy carbon electrode
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire or foil
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the this compound monomer (e.g., 10 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Perform cyclic voltammetry (CV) by sweeping the potential from an initial value (e.g., 0 V) to a potential sufficient to oxidize the monomer (typically around +1.2 to +1.6 V vs. Ag/AgCl) and back.
-
Repeat the CV scans for a desired number of cycles. The growth of the polymer film on the working electrode can be observed by the increase in the peak currents with each cycle.
-
Alternatively, potentiostatic or galvanostatic methods can be used for polymer deposition. For potentiostatic deposition, a constant potential at which the monomer oxidizes is applied for a specific duration.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under vacuum.
Characterization:
The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution to study its electrochemical properties. Spectroelectrochemical analysis (UV-Vis or fluorescence spectroscopy during electrochemical potential sweeps) can be used to investigate the changes in the polymer's optical properties upon doping and de-doping. The surface morphology of the polymer film can be examined using atomic force microscopy (AFM) or scanning electron microscopy (SEM).
Atom Transfer Radical Polymerization (ATRP) of a Modified Monomer
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The terminal bromine on the butyl chain of this compound can be utilized to introduce a polymerizable group, such as a methacrylate, making it suitable for ATRP.
The bromo-functional group can be converted to a hydroxyl group via nucleophilic substitution, followed by esterification with methacryloyl chloride to yield the ATRP-active monomer, 4-(9H-carbazol-9-yl)butyl methacrylate.
Materials:
-
4-(9H-carbazol-9-yl)butyl methacrylate monomer
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)
-
Solvent: Anisole, Toluene, or N,N-Dimethylformamide (DMF) (anhydrous)
-
Inhibitor remover (for the monomer)
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The monomer, 4-(9H-carbazol-9-yl)butyl methacrylate, is added to a Schlenk flask.
-
The solvent and the ligand (PMDETA) are added, and the solution is de-aerated by three freeze-pump-thaw cycles.
-
In a separate Schlenk flask, the catalyst (CuBr) is added under an inert atmosphere.
-
The de-aerated monomer/ligand/solvent mixture is then transferred to the flask containing the catalyst via a cannula.
-
The initiator (EBiB) is added via syringe to start the polymerization.
-
The reaction mixture is stirred in a thermostated oil bath at a specific temperature (e.g., 60-90 °C).
-
Samples are taken periodically to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated by pouring the solution into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained for various polycarbazole derivatives from the literature. These values can serve as a benchmark for the polymerization of this compound derivatives.
Table 1: Electrochemical Polymerization Data for Carbazole Derivatives
| Monomer | Polymerization Method | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Film Thickness | Onset Oxidation Potential (V vs. Ag/AgCl) |
| 2-(9H-carbazol-9-yl)acetic acid | Cyclic Voltammetry | 130,900 | - | ~200 nm | +1.1 |
| N-phenyl-3,6-bis(N-carbazolyl)carbazole | Cyclic Voltammetry | - | - | - | +0.65 |
| 1,4-bis((9H-carbazol-9-yl)methyl)benzene | Cyclic Voltammetry | - | - | - | +0.78 |
Data is illustrative and sourced from analogous systems described in the literature. Actual results may vary.
Table 2: ATRP Data for Carbazole-Containing Monomers
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
| 2-(9-carbazolyl)ethyl methacrylate | EBiB | 50:1:1:2 | 6 | 85 | 12,500 | 1.15 |
| 9-(4-vinylbenzyl)-9H-carbazole | EBiB | 100:1:1:2 | 12 | 78 | 21,000 | 1.25 |
| 4-(9H-carbazol-9-yl)butyl methacrylate | EBiB | 100:1:1:2 | 10 | 92 | 28,000 | 1.18 |
Data is illustrative and based on typical results for similar monomers. [M], [I], [Cu], and [L] represent the molar ratios of monomer, initiator, copper catalyst, and ligand, respectively.
Visualization of Workflows and Pathways
Monomer Synthesis Workflow
References
Application Notes and Protocols: The Role of 9-(4-bromobutyl)-9H-carbazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-bromobutyl)-9H-carbazole is a key bifunctional molecule widely employed in the synthesis of pharmaceutical intermediates. Its structure, featuring a carbazole moiety and a reactive bromobutyl chain, allows for the strategic introduction of the carbazole scaffold into a diverse range of molecules. The carbazole nucleus is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antitumor, antipsychotic, and antimicrobial effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer and antipsychotic agents.
Applications in the Synthesis of Anticancer Agents
This compound serves as a crucial precursor for the synthesis of N-substituted carbazole imidazolium salts, a class of compounds that have demonstrated significant cytotoxic activity against various human tumor cell lines.[1] The synthetic strategy involves a two-step process: the N-alkylation of an imidazole derivative with this compound, followed by quaternization of the imidazole nitrogen with an appropriate alkyl or benzyl halide. The butyl linker provides flexibility and optimal spacing between the carbazole and imidazolium moieties, which can be crucial for their interaction with biological targets.
Synthetic Pathway to N-Substituted Carbazole Imidazolium Salts
The general synthetic route to these potential anticancer agents is outlined below. The initial step involves the synthesis of the this compound intermediate itself, followed by its reaction with imidazole or a substituted benzimidazole. The resulting N-(4-(9H-carbazol-9-yl)butyl)imidazole is then quaternized to yield the final imidazolium salt.
Quantitative Data for Synthesis of Anticancer Intermediates
| Step | Reactants | Product | Solvent | Conditions | Yield (%) | Reference |
| 1 | Carbazole, 1,4-Dibromobutane, NaOH | This compound | Not Specified | Not Specified | 68 | [1] |
| 2 | This compound, Imidazole | 1-(4-(9H-carbazol-9-yl)butyl)-1H-imidazole | Acetone | Reflux | 70-82 | [1] |
| 2 | This compound, Benzimidazole | 1-(4-(9H-carbazol-9-yl)butyl)-1H-benzo[d]imidazole | Acetone | Reflux | 70-82 | [1] |
| 2 | This compound, 5,6-Dimethyl-1H-benzo[d]imidazole | 1-(4-(9H-carbazol-9-yl)butyl)-5,6-dimethyl-1H-benzo[d]imidazole | Acetone | Reflux | 70-82 | [1] |
| 3 | N-substituted carbazole–imidazole hybrids, Alkyl/Phenacyl bromides | N-substituted carbazole imidazolium salt derivatives | Acetone | Reflux | 75-96 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from carbazole and 1,4-dibromobutane.
Materials:
-
Carbazole
-
1,4-Dibromobutane
-
Sodium hydroxide (NaOH)
-
Appropriate solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of carbazole in a suitable solvent, add sodium hydroxide and stir the mixture.
-
Add an excess of 1,4-dibromobutane to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a white powder.[1]
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the pure compound is 104–106 °C.[1]
Experimental Protocol: General Synthesis of N-Substituted Carbazole Imidazolium Salts
This protocol outlines the subsequent reaction of this compound with an imidazole derivative and the final quaternization step.
Part A: Synthesis of N-substituted carbazole-imidazole hybrids
Materials:
-
This compound
-
Imidazole, benzimidazole, or 5,6-dimethyl-benzimidazole
-
Acetone
Procedure:
-
Dissolve this compound and the respective imidazole derivative in acetone.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.[1]
Part B: Synthesis of N-substituted carbazole imidazolium salts
Materials:
-
N-substituted carbazole-imidazole hybrid (from Part A)
-
Appropriate alkyl or phenacyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Acetone
Procedure:
-
Dissolve the N-substituted carbazole-imidazole hybrid in acetone.
-
Add the corresponding alkyl or phenacyl bromide to the solution.
-
Reflux the reaction mixture. The product will often precipitate out of the solution upon formation.
-
After the reaction is complete, cool the mixture and filter the precipitate.
-
Wash the solid with cold acetone and dry under vacuum to yield the final N-substituted carbazole imidazolium salt derivative.[1]
Applications in the Synthesis of Antipsychotic Agents
Carbazole derivatives have been investigated as potential antipsychotic agents, particularly as antagonists for dopamine D3 receptors.[2] The synthesis of these compounds often involves the N-alkylation of a carbazole or a related heterocyclic core with a suitable alkylating agent containing a terminal amine or a protected amine functionality. While direct use of this compound is not explicitly detailed in the available literature for this specific class of compounds, a closely related analogue, tert-butyl (4-bromobutyl)carbamate, is used to introduce the butylamine linker. The protocol can be adapted for reactions with this compound to link it to various amine-containing pharmacophores.
General Synthetic Approach for Carbazole-Based Antipsychotics
The following workflow illustrates a general strategy for synthesizing potential antipsychotic agents by coupling this compound with a pharmacologically relevant amine.
Quantitative Data for a Related N-Alkylation Reaction
The following data is for a similar N-alkylation reaction to synthesize precursors for antipsychotic agents, which can serve as a reference for optimizing reactions with this compound.
| Reactants | Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| Indole or Carbazole derivative, tert-butyl (4-bromobutyl)carbamate | K₂CO₃ | N-alkylated intermediate | Not specified | Not specified | High | [2] |
Experimental Protocol: General N-Alkylation of Amines with this compound
This protocol provides a general method for the N-alkylation of primary or secondary amines with this compound, which is a key step in the synthesis of various pharmaceutical intermediates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN))
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and stir the mixture at room temperature.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates, particularly in the development of potential anticancer and antipsychotic drugs. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery and development efforts. The ability to readily introduce the carbazole moiety with a flexible butyl linker opens up numerous possibilities for the design and synthesis of novel therapeutic agents. Further exploration of the reactions of this compound with a wider range of nucleophiles is warranted to expand its application in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: 9-(4-bromobutyl)-9H-carbazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 9-(4-bromobutyl)-9H-carbazole.
Troubleshooting Guides
This section is designed to help you navigate common challenges you may encounter during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate mobile phase polarity.- Column overloading.- The compound is not stable on silica gel. | - Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A hexane/ethyl acetate or light petroleum/dichloromethane mixture is a good starting point for carbazole derivatives.[1]- Decrease the amount of crude material loaded onto the column.[1]- Test for compound stability on a TLC plate by spotting the compound and letting it sit for an hour before eluting to see if degradation occurs.[2] If unstable, consider using a different stationary phase like alumina. |
| The product does not elute from the column. | - The mobile phase is not polar enough.- The compound has decomposed on the column. | - Gradually increase the polarity of the eluent.[2]- If decomposition is suspected, confirm by running a 2D TLC.[3] Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.[4] |
| The compound crystallizes on the column, blocking the flow. | - The compound has low solubility in the eluting solvent. | - This can be a difficult problem to resolve. You may need to use a wider column and more silica gel.[2]- Consider purifying by recrystallization first if the crude material is of sufficient purity. |
| Colored impurities co-elute with the product. | - Impurities have similar polarity to the product. | - If the impurities are colored, adding activated charcoal to a solution of the crude product before chromatography can sometimes help adsorb them. This would be followed by filtration before loading onto the column.[1] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The product does not dissolve in the hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Test different solvents on a small scale. Ethanol and ethyl acetate are often good choices for carbazole derivatives.[1][5]- Gradually add more hot solvent until the product dissolves completely.[1] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid.- Supersaturation has occurred. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]- Scratch the inside of the flask with a glass rod just below the surface of the liquid to induce nucleation.[1][6]- Add a seed crystal of the pure compound.[1][6] |
| Low recovery of pure product. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[1][6]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]- Use a minimal amount of ice-cold solvent to wash the crystals.[6]- If hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product. | - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1]- A second recrystallization may be necessary to achieve the desired purity.[1] |
| The product oils out instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point. | - Try a lower-boiling point solvent.- Attempt to crystallize from a more dilute solution.- Purify further by column chromatography to remove impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities include unreacted starting materials such as carbazole and 1,4-dibromobutane. Another possible impurity is the bis-substituted product, 1,4-bis(9H-carbazol-9-yl)butane, where a carbazole molecule has reacted with both ends of the dibromobutane. Residual base (e.g., potassium carbonate) and reaction solvent may also be present.
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point for the column chromatography of this compound is a non-polar/polar solvent mixture. Based on purification of similar compounds, a mixture of light petroleum and dichloromethane (e.g., 75:25) or hexane and ethyl acetate can be effective.[1] It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC).
Q3: What are suitable solvents for the recrystallization of this compound?
A3: For carbazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, and chloroform.[5][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is best to perform small-scale solubility tests to identify the most suitable solvent or solvent pair.
Q4: My purified product is an oil, not a solid. What should I do?
A4: If your product is an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography may be necessary. Alternatively, you can try dissolving the oil in a small amount of a suitable solvent and scratching the flask to induce crystallization. Sometimes, placing the oil under high vacuum can remove residual solvent and lead to solidification.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of impurities. A more definitive assessment of purity can be obtained through High-Performance Liquid Chromatography (HPLC). The identity and structural integrity of the compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆BrN | [7] |
| Molecular Weight | 302.21 g/mol | [7] |
| CAS Number | 10420-20-9 | |
| Appearance | White solid | [8] |
| Typical Purity | ≥98% |
Experimental Protocols
Detailed Methodology for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane. If the compound has poor solubility in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting with a low polarity solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Detailed Methodology for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. altretamine.com [altretamine.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 9-(4-Bromobutyl)-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(4-bromobutyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting material (carbazole) and the dialkylated byproduct, 1,4-bis(9H-carbazol-9-yl)butane. The formation of this byproduct occurs when a second molecule of carbazole reacts with the already formed this compound. Additionally, elimination byproducts from 1,4-dibromobutane under basic conditions can also be present.
Q2: How can I minimize the formation of the dialkylated impurity?
A2: To minimize the formation of 1,4-bis(9H-carbazol-9-yl)butane, it is crucial to control the stoichiometry of the reactants. Using a significant excess of 1,4-dibromobutane relative to carbazole will favor the monoalkylation product. Slowly adding the carbazole to the reaction mixture containing the base and 1,4-dibromobutane can also help to maintain a low concentration of the carbazole anion, further reducing the chance of dialkylation.
Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying impurities?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material, the desired product, and the dialkylated byproduct. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying major impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of carbazole. 2. Low reactivity of the alkylating agent. 3. Inactive catalyst (if applicable). 4. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., NaH, KOH) and ensure anhydrous reaction conditions. 2. Consider using 1,4-diiodobutane, which is more reactive than 1,4-dibromobutane. 3. If using a phase-transfer catalyst, ensure its quality and appropriate loading. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| High percentage of dialkylated byproduct | 1. Stoichiometry of reactants is not optimal. 2. High concentration of carbazole anion. | 1. Increase the molar excess of 1,4-dibromobutane (e.g., 5-10 equivalents). 2. Add the carbazole solution dropwise to the reaction mixture. |
| Presence of unreacted carbazole | 1. Insufficient amount of base. 2. Short reaction time. | 1. Use at least a stoichiometric amount of base relative to carbazole. 2. Extend the reaction time and monitor for the disappearance of the carbazole spot on TLC. |
| Product is difficult to purify | 1. Similar polarities of the product and impurities. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate). 2. Recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) may also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general procedure for the N-alkylation of carbazole with 1,4-dibromobutane.
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in the chosen anhydrous solvent.
-
Deprotonation: Add the base (e.g., powdered KOH or NaH) to the solution and stir the mixture at room temperature for a specified time to allow for the formation of the carbazole anion.
-
Alkylation: Add a significant excess of 1,4-dibromobutane to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted carbazole and the dialkylated byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Optimizing reaction conditions for 9-(4-bromobutyl)-9H-carbazole synthesis
Welcome to the technical support center for the synthesis of 9-(4-bromobutyl)-9H-carbazole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of carbazole with 1,4-dibromobutane. The reaction involves the deprotonation of the carbazole nitrogen by a base, followed by nucleophilic attack on one of the electrophilic carbons of 1,4-dibromobutane.
Q2: What are the key reagents and their roles in this synthesis?
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Carbazole: The starting material containing the nucleophilic nitrogen atom.
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1,4-Dibromobutane: The alkylating agent, providing the 4-bromobutyl chain. It is often used in excess to minimize the formation of the dimerized by-product (1,4-di(carbazol-9-yl)butane).
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Base: Essential for deprotonating the carbazole nitrogen, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.
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Solvent: The choice of solvent is crucial and depends on the base and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common as they can dissolve the carbazole anion. Other solvents like acetone and acetonitrile can also be used.
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Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., solid-liquid), a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be employed to facilitate the transfer of the carbazole anion from the solid phase or aqueous phase to the organic phase where the reaction occurs.[1][2] This can lead to faster reaction times and milder reaction conditions.[3][4]
Q3: What is the major potential side product in this reaction?
The primary side product is the double alkylation of 1,4-dibromobutane, resulting in the formation of 1,4-di(carbazol-9-yl)butane. Using a significant excess of 1,4-dibromobutane can help to minimize this side reaction.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through column chromatography on silica gel.[5][6] A common eluent system is a mixture of hexane and ethyl acetate or dichloromethane. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
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Ineffective Deprotonation of Carbazole:
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Weak Base: The chosen base may not be strong enough to deprotonate the carbazole (pKa ≈ 17). Consider using a stronger base. For instance, if you are using K₂CO₃ with little success, you might switch to NaOH, KOH, or even NaH.[1]
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Poorly Soluble Base: Ensure the base is finely powdered to maximize its surface area and reactivity.[1] For solid bases, vigorous stirring is essential.
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Presence of Water: If using a strong, water-sensitive base like NaH, ensure your solvent and glassware are anhydrous.[1]
-
-
Poor Nucleophilic Attack:
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Steric Hindrance: While not a major issue for carbazole itself, bulky substituents could hinder the reaction.
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Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature, for example, to 80 °C.[1]
-
-
Inactive Alkylating Agent:
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Degradation of 1,4-dibromobutane: Ensure the quality of your 1,4-dibromobutane. If it is old or has been improperly stored, it may have degraded.
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Issue 2: Formation of a Significant Amount of 1,4-di(carbazol-9-yl)butane (Dimer By-product)
Possible Causes & Solutions:
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Stoichiometry of Reactants:
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Insufficient 1,4-dibromobutane: The most common cause is a low molar ratio of 1,4-dibromobutane to carbazole. Increase the excess of 1,4-dibromobutane (e.g., 3 to 5 equivalents or more).
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Reaction Time:
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Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can favor the formation of the dimer. Monitor the reaction progress by TLC and quench it once the starting carbazole is consumed.
-
Issue 3: Reaction Stalls or is Sluggish
Possible Causes & Solutions:
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Poor Solubility of Reactants:
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Inappropriate Solvent: The carbazole or its salt may not be sufficiently soluble in the chosen solvent. If using a less polar solvent, consider switching to DMF or DMSO.
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Biphasic System without PTC: If your reaction is a solid-liquid or liquid-liquid biphasic system, the reaction rate can be limited by the slow interfacial reaction. The addition of a phase-transfer catalyst like TBAB can significantly accelerate the reaction.[1][3]
-
-
Low Temperature:
-
As mentioned previously, increasing the reaction temperature can improve the reaction rate.
-
Experimental Protocols & Data
General Experimental Protocol
This protocol is a generalized procedure based on common N-alkylation methods for carbazole. Optimization may be required.
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Preparation: To a solution of carbazole (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, 2-3 eq.).
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Addition of Alkylating Agent: Add 1,4-dibromobutane (3-5 eq.) to the mixture.
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(Optional) Addition of Phase-Transfer Catalyst: If using a solid-liquid phase system, add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
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Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any inorganic solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions for N-Alkylation of Carbazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaOH | NaH |
| Solvent | Acetone / DMF | DMSO | Anhydrous DMF / THF |
| Catalyst | TBAB (optional) | TBAB (optional) | None |
| Temperature | Reflux | 80 °C | Room Temperature to 60 °C |
| Key Considerations | Good for general purpose, may require PTC. | Stronger base, good for less reactive systems.[1] | Requires anhydrous conditions.[1] |
Visual Guides
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 9-(4-bromobutyl)-9H-carbazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9-(4-bromobutyl)-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common N-alkylation of carbazole with 1,4-dibromobutane.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a low yield of this compound, or I have recovered mostly unreacted carbazole. What are the possible causes and solutions?
-
Answer: Low product yield is a common issue that can stem from several factors related to the reaction conditions. Here are the primary causes and troubleshooting steps:
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Inactive Base: The base is crucial for deprotonating the carbazole nitrogen, making it nucleophilic. If the base is old, has absorbed moisture, or is not strong enough, the reaction will not proceed efficiently.
-
Solution: Use a fresh, finely powdered, and anhydrous base such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). For stronger basic conditions, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can be effective. Ensure the base is properly stored to prevent hydration.
-
-
Presence of Water: Water in the reaction mixture can quench the carbazole anion and hydrolyze the alkylating agent.
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Solution: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use. Ensure all glassware is thoroughly dried.
-
-
Insufficient Reaction Time or Temperature: The N-alkylation of carbazole can be slow at room temperature.
-
Solution: Increase the reaction temperature, typically to between 60-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). Extending the reaction time may also improve the yield. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2][3]
-
-
Poor Solubility: If the carbazole or the base is not well-dissolved or suspended in the solvent, the reaction rate will be slow.
-
Solution: Choose a solvent in which the reactants have reasonable solubility. Polar aprotic solvents like DMF and DMSO are often good choices. Vigorous stirring is also essential to ensure good mixing. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction in biphasic systems or when using solid bases.
-
-
Issue 2: Formation of a Major Byproduct
-
Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct. How can I identify and minimize this impurity?
-
Answer: The most common byproduct in this synthesis is 1,4-di(9H-carbazol-9-yl)butane. This occurs when a molecule of 1,4-dibromobutane reacts with two molecules of carbazole.
-
Identification: This byproduct can be identified by its higher melting point and lower Rf value on a TLC plate compared to the desired product. Mass spectrometry will show a molecular ion peak corresponding to (2 * C₁₂H₈N + C₄H₈).
-
Minimization Strategies:
-
Molar Ratio of Reactants: The most effective way to suppress the formation of the dialkylated byproduct is to use a significant excess of 1,4-dibromobutane relative to carbazole. A molar ratio of 1:5 to 1:10 (carbazole to 1,4-dibromobutane) is recommended. This statistical approach favors the mono-alkylation.
-
Slow Addition: Adding the carbazole solution slowly to the solution of 1,4-dibromobutane and the base can also help to maintain a high concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.
-
-
Issue 3: Difficult Purification
-
Question: I am having trouble separating the desired this compound from unreacted starting materials and the dialkylated byproduct. What are the best purification methods?
-
Answer: Purification can indeed be challenging due to the similar polarities of the components.
-
Column Chromatography: This is the most effective method for separating the product from the starting materials and the dialkylated byproduct.
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Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate or dichloromethane and petroleum ether, is typically effective.[4] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, will help to first elute the excess 1,4-dibromobutane, followed by the desired product, and finally the more polar dialkylated byproduct and unreacted carbazole.
-
-
Recrystallization: If the product is obtained with reasonable purity after chromatography, recrystallization can be used for further purification.
-
Solvents: Ethanol, isopropanol, or mixtures of solvents like chloroform/ethanol can be suitable for recrystallization. Experiment with different solvents to find the one that gives the best recovery and purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The main side reaction is the formation of 1,4-di(9H-carbazol-9-yl)butane, where two carbazole molecules react with one molecule of 1,4-dibromobutane.
Q2: How can I prevent the formation of the dialkylated byproduct?
A2: The most effective method is to use a large molar excess of 1,4-dibromobutane (e.g., 5 to 10 equivalents) compared to carbazole. This ensures that the carbazole anion is more likely to react with a fresh molecule of 1,4-dibromobutane rather than the already mono-alkylated product.
Q3: What are the optimal reaction conditions to maximize the yield of the desired product?
A3: Optimal conditions often involve using a strong base like KOH or NaH in a polar aprotic solvent such as DMF or DMSO. Heating the reaction mixture (e.g., to 80 °C) and ensuring anhydrous conditions are also critical. The use of a phase-transfer catalyst can be beneficial.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of carbazole and the appearance of the product and any byproducts.
Q5: Is it possible for alkylation to occur on the carbazole ring instead of the nitrogen?
A5: While C-alkylation is a known reaction for some aromatic systems, for carbazole under basic conditions, N-alkylation is the overwhelmingly favored pathway due to the acidity of the N-H proton. C-alkylation would be more likely under Friedel-Crafts type conditions, which are not employed here.
Quantitative Data Summary
The following table summarizes the effect of reactant stoichiometry on the product distribution. While exact yields can vary based on specific reaction conditions, this table provides a general guide for minimizing the dialkylated byproduct.
| Molar Ratio (Carbazole : 1,4-dibromobutane) | Expected Yield of this compound | Expected Formation of 1,4-di(9H-carbazol-9-yl)butane |
| 1 : 1.2 | Moderate | High |
| 1 : 3 | Good | Moderate |
| 1 : 5 | High | Low |
| 1 : 10 | Very High | Minimal |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol aims to maximize the yield of the mono-alkylated product by using an excess of the alkylating agent.
Materials:
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9H-Carbazole
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1,4-dibromobutane
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Potassium hydroxide (KOH), finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Hexane
-
Ethyl acetate
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Deionized water
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Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole (1.0 eq) in anhydrous DMF.
-
Add finely powdered KOH (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
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Add 1,4-dibromobutane (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of carbazole), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability and degradation of 9-(4-bromobutyl)-9H-carbazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 9-(4-bromobutyl)-9H-carbazole. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the stability and integrity of the compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected side products in a reaction | The bromobutyl group is susceptible to nucleophilic substitution or elimination reactions. | Avoid using strong bases or nucleophiles if the bromobutyl group is intended to remain intact. If a reaction with a nucleophile is planned, control the stoichiometry and reaction conditions carefully. Consider protecting the carbazole nitrogen if it might interfere.[1][2] |
| Low or no reactivity in a substitution reaction | The C-Br bond, while reactive, may require specific conditions to be cleaved. | For SN2 reactions, use a polar aprotic solvent. For SN1 reactions, a polar protic solvent is preferable.[3] The reactivity of haloalkanes follows the trend RI > RBr > RCl.[4] |
| Compound appears discolored or has reduced purity over time | The compound may be degrading due to improper storage. Carbazole derivatives can be sensitive to light.[5] | Store the compound in a tightly sealed, light-resistant container in a cool, dry, and dark place.[6] |
| Inconsistent analytical results (e.g., NMR, HPLC) | The presence of impurities or degradation products. Hydrolysis of the bromobutyl group can occur in the presence of moisture. | Ensure the compound is pure before use. If hydrolysis is suspected, dry the compound and solvents thoroughly. Recrystallization may be necessary to remove impurities. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is generally soluble in organic solvents. For specific applications, refer to solubility data for similar carbazole derivatives. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: Is this compound sensitive to air or moisture?
-
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Stability and Degradation
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The main degradation pathways are likely to be:
-
Photodegradation: Carbazole derivatives can be light-sensitive, and polyhalogenated carbazoles have been shown to undergo dehalogenation upon exposure to sunlight.
-
Hydrolysis: The bromoalkane functional group can hydrolyze to the corresponding alcohol, especially in the presence of water or nucleophiles.[4][8][9]
-
Nucleophilic Substitution/Elimination: The bromine atom is a good leaving group, making the compound susceptible to reactions with nucleophiles and bases.[1][2]
-
-
-
Q5: Is this compound thermally stable?
Experimental Use
-
Q6: I am seeing an impurity in my reaction that I suspect is the alcohol analog of my starting material. What could be the cause?
-
A6: This is likely due to the hydrolysis of the bromobutyl group. This can happen if your solvents or reagents contain water, or if the reaction is run under aqueous conditions.
-
-
Q7: Can I use a strong base like sodium hydroxide with this compound?
-
A7: Using a strong base like NaOH will likely lead to a mixture of substitution (forming the alcohol) and elimination (forming an alkene) products.[2] The specific outcome will depend on the reaction conditions.
-
-
Q8: What types of solvents are suitable for reactions involving this compound?
-
A8: The choice of solvent depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents (e.g., DMF, DMSO) are often used for SN2 reactions, while polar protic solvents (e.g., ethanol, water) are used for SN1 reactions.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
This protocol provides a general method to assess the stability of this compound in an aqueous solution.
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to an aqueous buffer of a specific pH (e.g., pH 4, 7, and 9) to achieve a final desired concentration.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Quench the reaction if necessary (e.g., by adding an organic solvent and extracting). Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation.
Protocol 2: Monitoring Photodegradation
This protocol outlines a method to evaluate the stability of the compound under light exposure.
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., hexane or acetonitrile) in a quartz cuvette or vial.
-
Light Exposure: Irradiate the sample with a light source of a specific wavelength (e.g., a UV lamp at 365 nm or a solar simulator). A control sample should be kept in the dark at the same temperature.
-
Time Points: At regular intervals, take an aliquot from both the irradiated and control samples.
-
Analysis: Analyze the samples using UV-Vis spectroscopy to monitor changes in the absorbance spectrum or by HPLC to quantify the concentration of the compound.
-
Data Analysis: Compare the degradation rate of the irradiated sample to the control to determine the photostability.
Visualizations
Caption: Experimental workflow for assessing photodegradation.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for unexpected reaction results.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. gauthmath.com [gauthmath.com]
- 9. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 9-(4-bromobutyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-(4-bromobutyl)-9H-carbazole for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of carbazole with a large excess of 1,4-dibromobutane in the presence of a base and a phase-transfer catalyst.
Q2: Why is a phase-transfer catalyst important in this synthesis?
A2: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is crucial for facilitating the reaction between the carbazole anion (in the organic phase) and the alkylating agent. The PTC helps to solubilize the base in the organic solvent and transports the carbazole anion to the reaction site, thereby increasing the reaction rate and yield.
Q3: What are the common side products in this reaction?
A3: The primary side product is the dimeric species, 1,4-bis(9H-carbazol-9-yl)butane, formed by the reaction of the desired product with another molecule of carbazole. Unreacted starting materials, carbazole and 1,4-dibromobutane, may also be present.
Q4: How can I minimize the formation of the dimeric side product?
A4: Using a large excess of 1,4-dibromobutane can help to minimize the formation of the dimeric byproduct by increasing the probability that the carbazole anion reacts with the alkylating agent rather than the already formed product.
Q5: What are the recommended purification methods for this compound?
A5: Column chromatography using a silica gel stationary phase with a non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, is a common and effective purification method. Recrystallization from a suitable solvent like ethanol or chloroform can also be employed to obtain a high-purity product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of carbazole. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[2] - Ensure the base is fresh and has been stored under anhydrous conditions. - Consider using a finer powder of the base (e.g., KOH, NaOH, K2CO3) to increase its surface area and reactivity.[2] |
| 2. Poor solubility of reactants. | - Choose a solvent in which both carbazole and the base have reasonable solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] - Ensure all solvents are anhydrous, as water can quench the base and hinder the reaction.[2] | |
| 3. Inactive alkylating agent. | - Check the purity and integrity of the 1,4-dibromobutane. Consider purification if necessary. | |
| 4. Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 60-80 °C).[2] | |
| Excessive Dimeric Side Product | 1. Stoichiometry of reactants. | - Increase the molar excess of 1,4-dibromobutane relative to carbazole. A 5 to 10-fold excess is often recommended. |
| 2. Slow addition of carbazole. | - If using a strong base like NaH, consider adding a solution of carbazole dropwise to the suspension of the base and 1,4-dibromobutane to maintain a low concentration of the carbazole anion. | |
| Difficulty in Product Purification | 1. Co-elution of product and starting material. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| 2. Product is an oil or does not crystallize. | - Ensure all starting materials have been removed. - Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of base. | - Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial. |
| 2. Inefficient phase-transfer catalysis. | - Ensure the phase-transfer catalyst is active and used in an appropriate amount (typically 5-10 mol%). |
Quantitative Data Summary
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K2CO3 | DMPU | CuI, 18-Crown-6 | 170 | 11 | 71 | [3] |
| K2CO3 | Acetone | None | Reflux | - | Low/Trace | [4] |
| NaOH | DMSO | TBAB | 80 | 18 | - | [2] |
| NaH | DMF | - | - | - | - | [2] |
Note: Yields can vary significantly based on the specific reaction scale and conditions.
Experimental Protocol: N-Alkylation of Carbazole
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Carbazole
-
1,4-dibromobutane (5-10 equivalents)
-
Potassium Carbonate (K2CO3, powdered, 1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents)
-
Acetone or Dimethylformamide (DMF, anhydrous)
-
Hexane
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole, powdered potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous acetone or DMF to the flask.
-
Add a large excess (5-10 equivalents) of 1,4-dibromobutane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to isolate the pure this compound.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Reaction pathway for this compound synthesis.
References
Technical Support Center: 9-(4-bromobutyl)-9H-carbazole Derivatives Film Formation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the film formation of 9-(4-bromobutyl)-9H-carbazole and related derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of forming thin films with this compound derivatives.
Question: My spin-coated film has pinholes and comet streaks. What is the cause and how can I fix it?
Answer:
Pinholes and comet streaks are common defects in spin-coated films and typically originate from particulate contamination or solution aggregation.[1][2][3]
-
Cause 1: Particulate Contamination: Dust or other particles on the substrate or in the solution can obstruct the uniform spreading of the liquid, leading to these defects.[2]
-
Solution 1: Ensure a clean experimental environment. Work in a cleanroom or a laminar flow hood if possible. Clean substrates meticulously using a sequence of solvents like detergents (e.g., Hellmanex III), deionized water, acetone, and isopropanol in an ultrasonic bath.[1] Dry the substrates with a stream of high-purity nitrogen. Filtering the solution through a sub-micron filter (e.g., 0.2 µm PTFE) before deposition can remove suspended particles.[3]
-
Cause 2: Solution Aggregation: The carbazole derivative may not be fully dissolved or could be aggregating in the solution.
-
Solution 2: Ensure the material is completely dissolved. Gentle heating or longer sonication might be necessary. If aggregation persists, the solvent may not be optimal, or the solution might be too concentrated.
Question: The film does not cover the entire substrate or dewets quickly. How can I achieve complete and uniform coverage?
Answer:
Incomplete film coverage or dewetting is usually a result of poor wetting, which is related to the surface energy of the substrate and the surface tension of the solution.[1]
-
Cause 1: Poor Substrate Wettability: If the substrate has low surface energy compared to the solution's surface tension, the liquid will tend to bead up rather than spread.[1]
-
Solution 1: Increase the surface energy of the substrate. This can be achieved through surface treatments like UV-ozone or oxygen plasma cleaning, which create a more hydrophilic surface with '-OH' terminations.[1]
-
Cause 2: Inappropriate Solvent: The solvent's surface tension might be too high for the given substrate.
-
Solution 2: Select a solvent with a lower surface tension. Additionally, increasing the volume of the solution dispensed onto the substrate can sometimes help in achieving full coverage.[1]
Question: The resulting film is not of the desired thickness or is non-uniform. How can I control the film thickness and improve uniformity?
Answer:
Film thickness in spin coating is primarily controlled by the solution's viscosity (concentration) and the spin speed.[4] Non-uniformity can arise from several factors, including improper solution dispensing and substrate warping.[2][5]
-
Cause 1: Incorrect Spin Speed or Concentration: Higher spin speeds and lower concentrations generally result in thinner films.[6]
-
Solution 1: To increase film thickness, you can either decrease the spin speed or increase the solution concentration. Conversely, to decrease thickness, increase the spin speed or dilute the solution. Refer to the tables below for recommended starting parameters.
-
Cause 2: Improper Dispensing: Dispensing the solution off-center can lead to a hole in the middle of the film.[1]
-
Solution 2: Ensure the solution is dispensed at the center of the substrate. A dynamic dispense (dispensing while the substrate is spinning at a low speed) can sometimes improve uniformity compared to a static dispense (dispensing on a stationary substrate).[6]
-
Cause 3: Substrate Warping: Vacuum chucks can sometimes cause thin substrates to warp, leading to non-uniform film thickness.[2]
-
Solution 3: If you suspect substrate warping, try using a vacuum-free spin coater or ensure the vacuum is not excessively strong for your substrate.[2]
Question: The film cracks or peels off after deposition or annealing. What causes this and how can it be prevented?
Answer:
Film cracking and delamination are typically caused by high internal stress in the film or poor adhesion to the substrate.[5][7]
-
Cause 1: High Internal Stress: Stress can build up during solvent evaporation, especially for thicker films. Thermal stress can also be introduced during annealing if the heating and cooling rates are too rapid.[5]
-
Solution 1: Optimize the solvent system to control the evaporation rate. A solvent with a higher boiling point will evaporate more slowly, allowing the film more time to relax. When annealing, use a slower heating and cooling ramp rate to minimize thermal shock.
-
Cause 2: Poor Adhesion: The film may not adhere well to the substrate due to surface contamination or chemical incompatibility.[7][8]
-
Solution 2: Thorough substrate cleaning is critical for good adhesion.[7] In some cases, an adhesion-promoting layer may be necessary. Ensure the substrate surface is chemically compatible with the carbazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for this compound?
Q2: What is a typical concentration range for the spin coating solution?
A common concentration range for spin coating carbazole derivatives is 5-15 mg/mL.[2] The optimal concentration will depend on the desired film thickness and the chosen solvent. It is recommended to start with a concentration in the middle of this range and adjust as needed.
Q3: What spin speeds are recommended for film deposition?
Typical spin speeds for depositing thin films of organic semiconductors range from 1000 to 6000 rpm.[6] For a given concentration, a higher spin speed will result in a thinner film. A two-step process, with a lower speed for spreading and a higher speed for thinning, can sometimes improve film quality.[1]
Q4: Is post-deposition annealing necessary, and at what temperature?
Yes, post-deposition annealing is often a crucial step to remove residual solvent and improve the structural order of the film.[4] For carbazole derivatives, annealing temperatures typically range from 80-160 °C.[2][4] The optimal temperature will depend on the thermal properties of the specific derivative and the desired film characteristics. It is advisable to perform a temperature series to find the optimal condition for your application.
Q5: How can I prepare my substrates for optimal film quality?
Substrate preparation is critical for achieving high-quality films. A standard procedure involves sequential ultrasonic cleaning in a detergent solution, deionized water, acetone, and finally isopropanol, each for about 15 minutes.[2] After cleaning, the substrates should be dried with a high-purity nitrogen stream. For improved adhesion and wettability, a surface treatment such as oxygen plasma or UV-ozone can be applied just before film deposition.[1][2]
Data and Protocols
Quantitative Data Summary
The following tables provide recommended starting parameters for film formation with this compound derivatives. Note that some data is based on similar carbazole compounds and should be used as a guideline for optimization.
Table 1: Recommended Solvents and Concentrations
| Solvent | Typical Concentration Range (mg/mL) | Notes |
| Chloroform | 5 - 15 | Common solvent for carbazole derivatives.[2] Relatively high vapor pressure. |
| Toluene | 5 - 15 | Another common solvent option.[2] |
| Chlorobenzene | 5 - 15 | Lower vapor pressure than chloroform, may lead to different film morphology.[2] |
Table 2: Spin Coating Parameters
| Parameter | Recommended Range | Effect on Film |
| Spin Speed | 1000 - 6000 rpm | Higher speed leads to a thinner film.[6] |
| Spin Time | 30 - 60 s | Sufficient time for the film to spread and thin.[2] |
| Acceleration | 1000 - 3000 rpm/s | Can influence film uniformity. |
Table 3: Post-Deposition Annealing Parameters
| Parameter | Recommended Range | Purpose |
| Annealing Temperature | 80 - 160 °C | Removal of residual solvent, improvement of film morphology.[2][4] |
| Annealing Time | 10 - 30 min | Ensures complete solvent evaporation and thermal treatment.[2] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) or Air | An inert atmosphere is often preferred to prevent oxidation. |
Experimental Protocols
Protocol 1: Spin Coating of this compound
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) or glass substrates by sonicating for 15 minutes each in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of high-purity nitrogen.
-
(Optional but recommended) Treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to enhance surface wettability.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of 10 mg/mL.
-
Ensure the compound is fully dissolved by stirring or brief sonication.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover it.
-
Spin the substrate at a desired speed, for example, 3000 rpm for 45 seconds.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature between 80-120 °C for 15 minutes.
-
Allow the film to cool down slowly to room temperature before further processing or characterization.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common film formation issues.
Experimental Workflow for Spin Coating
References
- 1. What are the common problems of spin coating experiment? [en1.nbchao.com]
- 2. coatingsystems.com [coatingsystems.com]
- 3. lampz.tugraz.at [lampz.tugraz.at]
- 4. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 5. msesupplies.com [msesupplies.com]
- 6. ossila.com [ossila.com]
- 7. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 8. angstromengineering.com [angstromengineering.com]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 9-(4-bromobutyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(4-bromobutyl)-9H-carbazole. The information is designed to help overcome common experimental challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. Why is this happening?
A1: this compound has a predominantly non-polar carbazole core, but the bromobutyl group introduces some polarity. Its solubility is therefore highly dependent on the choice of solvent. Issues may arise if the solvent polarity is not well-matched to the molecule. Strong intermolecular π-π stacking interactions between the carbazole rings can also lead to high crystal lattice energy, making it difficult for some solvents to break the solid structure apart.
Q2: What are the recommended solvents for dissolving this compound?
A2: Generally, this compound will exhibit better solubility in non-polar and moderately polar aprotic solvents. Chlorinated solvents like dichloromethane (DCM) and chloroform are often effective. Other suitable solvents may include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), particularly with gentle heating. It is expected to have low solubility in highly polar protic solvents like water and ethanol.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle heating can significantly improve the solubility of many organic compounds, including this compound. It is advisable to warm the solution to 40-60°C. However, be mindful of the solvent's boiling point and the compound's thermal stability. A key issue with this approach is that the compound may precipitate out of solution upon cooling if a supersaturated state was created.
Q4: My compound dissolves with heat but crashes out when it cools down. What should I do?
A4: This indicates that you have formed a supersaturated solution. The most direct solution is to work with a more dilute concentration that will remain stable at room temperature. Alternatively, if your experimental setup allows, you can perform the subsequent steps of your reaction or analysis while the solution is still warm.
Q5: Would sonication help to dissolve the compound?
A5: Sonication is another effective technique to aid dissolution. The high-frequency vibrations can help break apart solid aggregates and accelerate the dissolving process, sometimes reducing the need for excessive heating.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
Initial Steps:
-
Increase Solvent Volume: The concentration may be too high. Gradually add more solvent while stirring.
-
Apply Gentle Heat: Warm the mixture to 40-60°C with continuous stirring.
-
Utilize Sonication: Place the sample in an ultrasonic bath for 10-15 minute intervals.
Advanced Steps:
-
Solvent Screening: Test the solubility of a small amount of the compound in a variety of solvents with different polarities.
-
Use a Co-solvent: Adding a small amount of a good solvent (e.g., DCM or THF) to a poorer solvent can sometimes enhance the overall solvating power of the mixture.
Issue 2: The compound is oily and difficult to handle during purification.
Possible Cause: This can occur during purification steps like column chromatography if the chosen eluent system is not optimal.
Troubleshooting Steps:
-
Adjust Eluent Polarity: If the compound is running too quickly (oiling out), decrease the polarity of the eluent. If it's not moving from the baseline, gradually increase the eluent polarity.
-
Column Chromatography: For purification, column chromatography using a solvent system like light petroleum and dichloromethane can be effective.[1][2]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Non-Polar Aromatic | Toluene | Soluble | Good choice for reactions at elevated temperatures. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Excellent for room temperature dissolution and chromatography. |
| Chloroform | Soluble | Similar to DCM, a good general-purpose solvent. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A good moderately polar aprotic option. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble (may require warming) | High boiling point, useful for high-temperature reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble (may require warming) | Strong solvent, but can be difficult to remove. | |
| Polar Protic | Ethanol | Sparingly Soluble | Generally not recommended for creating concentrated solutions. |
| Methanol | Sparingly Soluble | Similar to ethanol. | |
| Water | Insoluble | The compound is not expected to dissolve in aqueous solutions. |
Experimental Protocols
Protocol: Synthesis of a Derivative from this compound
This protocol outlines a general procedure for a substitution reaction, with a focus on maintaining solubility.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Potassium Carbonate)
-
Reaction vessel
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Dissolution of Reactant: In a dry reaction vessel, add this compound. Add a sufficient volume of anhydrous DMF to fully dissolve the starting material. If solubility is an issue at room temperature, warm the mixture to 50°C while stirring until a clear solution is obtained.
-
Addition of Reagents: To the clear solution, add the nucleophile and potassium carbonate.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80°C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, this can be an initial purification step. Otherwise, proceed with a standard aqueous work-up.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography. During column chromatography, ensure the crude material is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading onto the column.[1][2]
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: Carbazole derivatives can inhibit the JAK/STAT signaling pathway.
References
Technical Support Center: Synthesis of 9-(4-bromobutyl)-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 9-(4-bromobutyl)-9H-carbazole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-alkylation of carbazole with 1,4-dibromobutane.
Q1: Why is my reaction yield low or why am I recovering unreacted carbazole?
A1: Low conversion of carbazole can be attributed to several factors:
-
Insufficient Base: The N-H proton of carbazole has a pKa in the mid-teens and requires a sufficiently strong base for deprotonation.[1] Ensure the base (e.g., NaOH, KOH, K₂CO₃, NaH) is strong enough and used in at least a stoichiometric amount. For solid bases like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and reactivity.[2]
-
Poor Solubility: Carbazole or its salt may have limited solubility in the chosen solvent. Solvents like DMF, DMSO, or acetone are commonly used to ensure all reactants are in solution.[2]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 60-80°C or reflux.[2]
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reactant mixing, hindering the reaction. Ensure agitation is sufficient to maintain a homogeneous mixture.
Q2: I am observing a significant amount of a high-boiling point, non-polar side product. What is it and how can I prevent it?
A2: The most common side product is 1,4-di(9H-carbazol-9-yl)butane. This dimer forms when the desired product, this compound, reacts with another molecule of deprotonated carbazole.
Prevention Strategies:
-
Use Excess Alkylating Agent: The most effective method is to use a significant molar excess of 1,4-dibromobutane (typically 3 to 10 equivalents). This increases the probability that the carbazole anion will react with the starting dibromide rather than the mono-alkylated product.
-
Slow Addition of Carbazole/Base: On a larger scale, slowly adding the carbazole and base solution to the heated solution of 1,4-dibromobutane can help maintain a low concentration of the carbazole anion, favoring the desired mono-alkylation.
Q3: My purification by column chromatography is difficult, and the product is hard to separate from the starting dibromobutane.
A3: The large excess of non-polar 1,4-dibromobutane can be challenging to separate from the slightly more polar product.
-
Initial Workup: Before chromatography, perform an aqueous workup to remove the base and any inorganic salts. Then, concentrate the organic layer and attempt to remove the bulk of the excess 1,4-dibromobutane via vacuum distillation, if its volatility allows and the product is stable at the required temperature.
-
Chromatography Solvent System: Use a low-polarity eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, with a very gradual increase in polarity.[3] Start with pure hexane to elute the highly non-polar 1,4-dibromobutane before increasing the gradient to elute your product.
-
Recrystallization: Recrystallization can be an effective alternative or final purification step. After a rough purification to remove most of the dibromobutane, recrystallizing from a suitable solvent like ethanol can yield a highly pure product.[4]
Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?
A4: Yes, phase-transfer catalysis is highly effective for the N-alkylation of carbazole, especially when using inorganic bases like NaOH or KOH with less polar, water-immiscible solvents like toluene.[1][5]
-
Common Catalysts: Tetrabutylammonium bromide (TBAB) or 18-crown-6 are excellent choices.[2]
-
Mechanism: The PTC transports the hydroxide or carbazolide anion from the aqueous/solid phase into the organic phase where it can react with the 1,4-dibromobutane. This often leads to faster reaction times and milder conditions.[1]
Q5: Are there alternative energy sources to conventional heating?
A5: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the N-alkylation of carbazole, often to just a few minutes, while providing high yields.[6][7][8][9] This method is often performed in "dry media" by adsorbing the reactants onto a solid support like potassium carbonate, which is an environmentally friendly approach.[6][7]
Data Presentation
Table 1: Comparison of Selected Synthesis Protocols for N-Alkylation of Carbazole Derivatives
| Reagents | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carbazole, 1,4-Dibromobenzene | K₂CO₃ | CuSO₄·5H₂O | N/A (sealed ampoule) | 250 | 68 | 41 | [3] |
| Carbazole, Alkyl Halide | K₂CO₃ | N/A (adsorbed) | N/A (dry media) | MW | < 1 | High | [6][7] |
| Carbazole, 1,4-Dibromobutane | NaOH (50% aq.) | TBAB | Toluene | 80 | 4 | ~90 | Generic PTC |
| 3-Bromocarbazole, Alkyl Halide | NaH | N/A | DMF | RT to 80 | 18 | Variable | [2] |
| Carbazole, Ethyl Bromide | KOH | Polyethylene glycol | Benzene | Reflux | 9 | 92 | [5] |
Note: Yields are highly dependent on specific substrates and reaction scale. "MW" refers to microwave irradiation. "Generic PTC" refers to a typical phase-transfer catalysis condition.
Table 2: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Carbazole | C₁₂H₉N | 167.21 | White crystalline solid | 86-74-8 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Colorless to light yellow liquid | 110-52-1 |
| This compound | C₁₆H₁₆BrN | 302.22 | White to off-white solid | 10420-20-9[10] |
Experimental Protocols
Protocol 1: N-Alkylation using Phase-Transfer Catalysis (Recommended for Scale-up)
This protocol is adapted for robust performance and scalability.
1. Materials and Reagents:
-
Carbazole (1.0 eq.)
-
1,4-Dibromobutane (5.0 eq.)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (w/w) (5.0 eq.)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq.)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
2. Reaction Procedure:
-
To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add carbazole, 1,4-dibromobutane, toluene (enough to dissolve the carbazole, e.g., 5-10 mL per gram of carbazole), and TBAB.
-
Begin vigorous stirring. The mixture should be a clear solution or a well-agitated slurry.
-
Slowly add the 50% NaOH solution dropwise over 15-20 minutes. The reaction may be slightly exothermic.
-
Heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the consumption of carbazole.
-
Once the reaction is complete, cool the mixture to room temperature.
3. Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel. Elute first with pure hexane to remove excess 1,4-dibromobutane, then gradually increase the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane) to elute the product, this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm purity by ¹H NMR and/or LC-MS.
Visualizations
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
Analytical methods for detecting impurities in 9-(4-bromobutyl)-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 9-(4-bromobutyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Based on its synthesis via N-alkylation of carbazole with 1,4-dibromobutane, the most probable impurities include:
-
Unreacted Carbazole: The starting material for the synthesis.
-
1,4-bis(9H-carbazol-9-yl)butane: A dialkylated by-product formed when two carbazole molecules react with one molecule of 1,4-dibromobutane.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, toluene, DMF).
-
Other Brominated Impurities: Isomeric or degradation products that may arise during the synthesis.
Q2: Which analytical technique is most suitable for purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantitative purity analysis of this compound and its non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantifying impurities without the need for reference standards.
Q3: How can I improve the peak shape in the HPLC analysis of this compound?
A3: Peak tailing is a common issue when analyzing carbazole derivatives due to interactions with residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.[2][3]
-
Optimize Mobile Phase pH: Operating at a lower pH (e.g., using an additive like formic or phosphoric acid) can suppress the ionization of silanol groups, reducing peak tailing.[1][3]
-
Adjust Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[2]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak distortion.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column.[1][2] 2. Column overload. 3. Column bed deformation.[1][3] 4. Interfering compound co-eluting. | 1. Use an end-capped column or a mobile phase with a low pH additive (e.g., 0.1% formic acid).[2][3] 2. Dilute the sample and reinject.[1] 3. Replace the column. If a void is suspected, reverse-flush the column (if permissible by the manufacturer).[3] 4. Adjust the detection wavelength or modify the gradient to improve resolution.[3] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase. Purge the injection port and sample loop. 2. Run a blank gradient after each sample injection. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or column temperature. 3. Leak in the system. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column thermostat and ensure the mobile phase is well-mixed. 3. Check for leaks at all fittings. |
GC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | 1. Injector issue (e.g., clogged syringe, septum leak). 2. No sample reaching the detector. | 1. Check the syringe and replace the septum. 2. Verify carrier gas flow and check for leaks in the system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated liner. 2. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. |
| Mass Spectrum Mismatch | 1. Background interference. 2. Co-eluting peaks. | 1. Perform a background subtraction on the mass spectrum. 2. Check the peak purity and, if necessary, improve the chromatographic separation. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 50 20 95 25 95 25.1 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 293 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Residual Solvent Analysis
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and analyze using headspace injection.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity peaks. The presence of unreacted carbazole can be identified by its characteristic NH proton signal. The dialkylated impurity will show different integration values for the butyl chain protons relative to the carbazole protons compared to the main compound.
Data Presentation
Table 1: Representative HPLC Purity Data
| Compound | Retention Time (min) | Area (%) | Identity |
| Impurity 1 | 5.2 | 0.15 | Carbazole |
| Main Compound | 15.8 | 99.5 | This compound |
| Impurity 2 | 22.1 | 0.35 | 1,4-bis(9H-carbazol-9-yl)butane |
Table 2: Common Residual Solvents and their Typical GC-MS Retention Times
| Solvent | Typical Retention Time (min) |
| Acetone | 3.5 |
| Toluene | 8.7 |
| N,N-Dimethylformamide (DMF) | 9.2 |
Visualizations
References
Validation & Comparative
The Pivotal Role of Carbazole Derivatives in OLED Technology: A Comparative Guide
Introduction: In the landscape of organic electronics, particularly in the advancement of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have established themselves as a cornerstone class of materials. Their inherent properties, such as high thermal stability, excellent charge-transport capabilities, and the versatility for chemical modification, make them indispensable in the design of high-performance OLED devices. This guide provides a comparative analysis of various carbazole derivatives, with a special focus on the role of intermediates like 9-(4-bromobutyl)-9H-carbazole, and presents experimental data to benchmark their performance in OLED applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the design and synthesis of novel organic electronic materials.
This compound: A Versatile Synthetic Intermediate
While not typically employed as a functional layer in the final OLED architecture, this compound serves as a crucial building block in the synthesis of more complex and functional carbazole derivatives. The presence of the bromobutyl group at the N-9 position of the carbazole core provides a reactive site for a variety of chemical transformations. This allows for the strategic introduction of different functional moieties to tailor the electronic and photophysical properties of the final molecule, enabling its use as a hole-transporting material (HTM), an emissive material, or a host material in the emissive layer of an OLED.
The general synthetic approach involves the initial N-alkylation of carbazole with a dibromoalkane, followed by subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce desired aromatic or charge-transporting groups. This modular approach is fundamental to the development of a vast library of carbazole derivatives with optimized performance characteristics.
Performance Comparison of Functional Carbazole Derivatives in OLEDs
The true measure of a material's utility in OLEDs lies in its performance within a device. The following tables summarize the key performance metrics of various functional carbazole derivatives, categorized by their primary role in the OLED device structure. These derivatives are often synthesized from brominated precursors, underscoring the importance of intermediates like this compound.
Table 1: Performance of Carbazole-Based Hole Transporting Materials (HTMs) and Electron Blockers
| Material Abbreviation | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Emitter Color |
| TCTA | 207,839 | - | - | 21.6 | Green |
| TCTA | 106,000 | - | - | 17.5 | Yellow |
| TCTA | 24,529 | - | - | 17.0 | Red |
| TCTA | 29,500 | - | - | 8.8 | Blue |
| HTM 3c | - | 39.8[1][2] | 29.3[1][2] | 14.0[2] | Green |
Table 2: Performance of Carbazole-Based Emitting Materials
| Material Abbreviation | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color |
| CZ-1 | 4,130[3] | 19.3[3] | - | 8.6[3] | Greenish-Blue[3] |
| CZ-2 | 4,104[3] | 20.2[3] | - | 9.5[3] | Greenish-Blue[3] |
| Cz-SBDPI | 12,984[4] | 5.9[4] | 5.7[4] | 6.2[4] | Deep Blue[4] |
| DSpDCz | - | - | - | 19.0[5] | Green[5] |
| SAF-2CzB | - | 4.07[6] | 1.83[6] | - | Deep Blue[6] |
Table 3: Performance of Carbazole-Based Host Materials
| Material Abbreviation | Emitter | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| CBP | Ir(ppy)₃ | - | 12.45[7] | - | - |
| mCP | FIrpic | - | - | - | ~100% (Internal QE) |
| MS-OC | PO-01 | 142,464[8] | 80.0[8] | 113.0[8] | 27.1[8] |
| SFX-2BN | - | - | - | - | 24.8[9] |
| SFX-3BN | - | - | - | - | 33.4[9] |
| CzSi | FIrpic | >10,000 | ~35 | ~20 | ~16 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the advancement of materials science. Below are representative protocols for the synthesis of a carbazole intermediate, its functionalization, and the fabrication of an OLED device.
Protocol 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole
This protocol describes a common method for the synthesis of an N-arylated bromocarbazole, a key intermediate for further functionalization.
Materials:
-
9H-carbazole
-
1,4-dibromobenzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., light petroleum, dichloromethane)
Procedure:
-
A fused silica ampoule is charged with 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), CuSO₄·5H₂O (0.05 eq.), and K₂CO₃ (1.0 eq.).[10]
-
The ampoule is sealed and heated to 250 °C for 68 hours.[10]
-
After cooling to room temperature, the ampoule is carefully opened.
-
The solid residue is partitioned between toluene and water. The aqueous phase is extracted with toluene.[10]
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[10]
-
The crude product is purified by column chromatography on silica gel using a mixture of light petroleum and dichloromethane as the eluent to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[10]
Protocol 2: Synthesis of a Carbazole-Based Hole Transport Material via Suzuki Coupling
This protocol outlines the synthesis of a more complex hole-transporting material starting from a brominated carbazole precursor.
Materials:
-
9-(4-bromophenyl)-9H-carbazole (or another brominated carbazole derivative)
-
A suitable boronic acid or boronic ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the brominated carbazole precursor (1.0 eq.) and the boronic acid/ester derivative (1.1-1.5 eq.) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2-3 eq.).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final functionalized carbazole derivative.
Protocol 3: Fabrication of a Solution-Processed Multilayer OLED
This protocol describes a general procedure for fabricating a multilayer OLED using solution-based techniques like spin-coating.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Carbazole-based hole-transporting material (HTM) solution in a suitable organic solvent (e.g., chlorobenzene)
-
Emissive layer material (e.g., a carbazole derivative or a host-dopant blend) solution in a suitable organic solvent
-
Electron-transporting material (ETM) solution in a suitable organic solvent
-
Low work function metal for cathode (e.g., LiF/Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15-20 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
Hole Transport Layer (HTL) Deposition: The carbazole-based HTM solution is spin-coated on top of the PEDOT:PSS layer, followed by annealing to remove the solvent.
-
Emissive Layer (EML) Deposition: The emissive layer solution is spin-coated on top of the HTL. This layer can consist of a single emissive carbazole derivative or a host material doped with an emissive guest. The film is then annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred to a high-vacuum thermal evaporator. The ETL and the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) are deposited sequentially through a shadow mask.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from oxygen and moisture.
Visualizing Synthetic and Device Architectures
To better illustrate the relationships between the materials and their application, the following diagrams are provided.
Caption: Synthetic pathway for functional carbazole derivatives.
Caption: Structure of a typical multilayer OLED device.
Conclusion
Carbazole derivatives are a versatile and high-performing class of materials that are integral to the continued advancement of OLED technology. While simple derivatives like this compound are primarily valued for their role as synthetic intermediates, the vast array of functionalized carbazoles they enable are at the forefront of high-efficiency and long-lasting OLEDs. The data and protocols presented in this guide highlight the structure-property relationships that govern the performance of these materials and provide a foundation for the rational design of next-generation carbazole derivatives for a wide range of optoelectronic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirofluorene-locked carbazole based multiple resonance thermally activated delayed fluorescence emitters for efficient solution-processed narrowband green OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-(4-bromobutyl)-9H-carbazole and Spiro-OMeTAD as Hole-Transporting Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCEs) and long-term device stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the gold standard HTM, driving PSCs to record efficiencies. However, its complex synthesis, high cost, and susceptibility to degradation have spurred the search for alternative materials. Among the promising candidates, carbazole-based derivatives have emerged as a versatile and cost-effective class of HTMs. This guide provides a comparative overview of the well-established spiro-OMeTAD and the potential of carbazole-based HTMs, with a specific focus on the yet-to-be-fully-characterized 9-(4-bromobutyl)-9H-carbazole.
While direct, extensive experimental data for this compound as an HTM in perovskite solar cells is not widely available in peer-reviewed literature, its carbazole core is a well-established building block for efficient HTMs. Carbazole and its derivatives are known for their desirable electronic charge-transport properties and π-conjugated systems.[1][2] This comparison will, therefore, leverage data from a range of other carbazole-based HTMs to provide a representative analysis against spiro-OMeTAD.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of spiro-OMeTAD against a selection of carbazole-based HTMs from published research. This data provides a quantitative basis for understanding the relative strengths and weaknesses of these materials.
Table 1: Photovoltaic Performance of Selected HTMs in Perovskite Solar Cells
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (dopant-free) | ~16.92 | - | - | - |
| Spiro-OMeTAD (doped) | >25 | >1.1 | >23 | >0.80 |
| Carbazole Derivative 1 (V1209) | ~18 | - | - | - |
| Carbazole Derivative 2 (Car[3][4]) | 19.23 | - | - | - |
| Carbazole Derivative 3 (SFXDAnCBZ) | 20.87 | 1.09 | 23.1 | 0.83 |
| Carbazole Derivative 4 (SF-MPA-MCz) | 24.53 | 1.18 | 26.24 | 0.79 |
Note: The performance of HTMs can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.
Table 2: Key Physicochemical Properties of Spiro-OMeTAD and Carbazole-Based HTMs
| Property | Spiro-OMeTAD | Representative Carbazole-Based HTMs |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻³ | 10⁻⁵ - 10⁻³ |
| HOMO Level (eV) | -5.0 to -5.22 | -4.83 to -5.24 |
| LUMO Level (eV) | -2.0 to -2.25 | Varies with structure |
| Thermal Stability (Td) | ~412 °C | Generally high, e.g., >420 °C for Car[3][4], V1209 >440°C |
Experimental Protocols
To ensure objective comparison, it is crucial to understand the methodologies used to characterize these HTMs. Below are detailed protocols for key experiments.
Perovskite Solar Cell Fabrication (n-i-p architecture)
A standard procedure for fabricating n-i-p planar perovskite solar cells is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 150-500 °C).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, MABr, PbI₂, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at around 100-150 °C.
-
Hole-Transport Layer (HTL) Deposition: The HTM solution (e.g., spiro-OMeTAD or a carbazole derivative in chlorobenzene), typically containing additives like Li-TFSI and t-BP to enhance conductivity, is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal contact, usually gold (Au) or silver (Ag), is deposited by thermal evaporation through a mask to define the active area of the device.
Hole Mobility Measurement (Space-Charge Limited Current - SCLC)
The hole mobility of the HTMs is a critical parameter determining charge extraction efficiency. The SCLC method is a common technique for its determination:
-
Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the device are measured in the dark.
-
Data Analysis: The mobility (µ) is calculated from the Mott-Gurney law for the SCLC region: J = (9/8)ε₀εᵣµ(V²/d³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.
Electrochemical Characterization (Cyclic Voltammetry - CV)
Cyclic voltammetry is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTMs.
-
Sample Preparation: The HTM is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential of the working electrode is swept linearly with time.
-
Data Analysis: The onset oxidation potential (E_ox) is determined from the voltammogram. The HOMO level can be estimated using the empirical formula: HOMO = -[E_ox - E(Fc/Fc⁺) + 4.8] eV, where E(Fc/Fc⁺) is the formal potential of the ferrocene/ferrocenium redox couple used as an internal standard. The LUMO level can then be calculated from the HOMO level and the optical bandgap determined from UV-vis absorption spectroscopy.
Visualizing the Process and Energy Landscape
To better understand the experimental workflow and the function of the HTM, the following diagrams are provided.
Conclusion
Spiro-OMeTAD has undeniably been a cornerstone in the development of high-efficiency perovskite solar cells. Its favorable HOMO level, good film-forming properties, and high glass transition temperature have made it a reliable choice. However, the pursuit of commercially viable PSCs necessitates the development of more cost-effective and stable HTMs.
Carbazole-based materials present a compelling alternative. The performance data of various carbazole derivatives demonstrate their potential to not only match but even exceed the efficiency of spiro-OMeTAD.[5] Their high thermal stability is another significant advantage, contributing to the overall longevity of the solar cell. The versatility of the carbazole core allows for extensive molecular engineering to fine-tune its properties for optimal device performance.
While this compound remains a relatively unexplored candidate, its fundamental structure aligns with the characteristics of other successful carbazole-based HTMs. The presence of the butyl chain could enhance solubility, which is beneficial for solution processing, and the bromo- functionality offers a site for further chemical modification. Future research focused on the synthesis, characterization, and device integration of this compound is warranted to fully assess its potential as a next-generation HTM for perovskite solar cells. Such studies would contribute valuable data to the growing body of evidence supporting carbazole derivatives as a viable and promising alternative to spiro-OMeTAD.
References
- 1. Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Carbazole-Based Hole Transport Materials in Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives have garnered significant attention as promising alternatives to the commonly used HTM, Spiro-OMeTAD, due to their excellent thermal stability, high hole mobility, and tunable electronic properties through chemical modification.[1][2] Their relatively low cost and potential for high performance make them attractive for the commercialization of perovskite solar cells.[3]
Comparative Performance of Carbazole-Based HTMs
The performance of a hole-transporting material in a perovskite solar cell is primarily evaluated based on key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of several notable carbazole-based HTMs in comparison to the standard, Spiro-OMeTAD.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (Reference) | ~21.12 - 21.30 | ~1.09 | ~23.1 | ~0.83 |
| SFXDAnCBZ | 20.87 | 1.09 | 23.1 | 0.83 |
| Br-2PACz | 19.51 | - | - | - |
| 2PACz | 18.44 | - | - | - |
| V1205 | 16.9 | - | - | - |
| 2,7-Cbz-EDOT | 4.47 | - | - | - |
Note: The performance of HTMs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Key Observations:
-
Spiro-derivatives: Carbazole-based spiro compounds like SFXDAnCBZ have demonstrated performance on par with the benchmark Spiro-OMeTAD, achieving high power conversion efficiencies.[4]
-
Self-Assembled Monolayers (SAMs): Carbazole-based SAMs, such as Br-2PACz and 2PACz, offer a promising route to replace traditional bulk HTLs, showing impressive efficiencies.[5]
-
Cross-linkable HTMs: Materials like V1205, which can be thermally polymerized, offer enhanced stability due to their resistance to organic solvents.[6]
-
Polymeric HTMs: While the reported efficiency for 2,7-Cbz-EDOT is lower, polymeric HTMs offer advantages in terms of film formation and large-area device fabrication.[7] The connectivity of the carbazole unit (e.g., 2,7- vs. 3,6-linkage) significantly impacts the material's properties and device performance.[7]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and building upon existing research. Below is a generalized protocol for the fabrication and characterization of a perovskite solar cell employing a carbazole-based HTM.
Device Fabrication
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is often deposited on the ITO substrate, followed by a mesoporous TiO₂ layer, which are then sintered at high temperatures.
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
The film is then annealed at a specific temperature to form the crystalline perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
The carbazole-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene), often with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and performance.
-
The HTM solution is then spin-coated on top of the perovskite layer.
-
-
Electrode Deposition:
-
A metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
The photovoltaic performance of the fabricated solar cell is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
The J-V curve is recorded to determine the key parameters: PCE, Voc, Jsc, and FF.
-
-
External Quantum Efficiency (EQE) Measurement:
-
EQE (or Incident Photon-to-Current Efficiency - IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
-
Stability Testing:
-
The long-term stability of the device is assessed by monitoring the photovoltaic parameters over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of a perovskite solar cell with a carbazole-based hole-transporting material.
Caption: Experimental workflow for perovskite solar cell fabrication and characterization.
Signaling Pathways and Logical Relationships
The efficient operation of a perovskite solar cell relies on a well-orchestrated series of photophysical processes. The following diagram illustrates the charge generation and transport pathway in a typical n-i-p perovskite solar cell architecture.
Caption: Charge generation and transport pathway in a perovskite solar cell.
References
- 1. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
A Comparative Guide to the Electrochemical Characterization of 9-(4-bromobutyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 9-(4-bromobutyl)-9H-carbazole and its alternatives. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally similar N-alkyl and N-phenyl substituted carbazole derivatives to provide a robust comparative framework. The electrochemical behavior of these molecules is critical for their application in organic electronics, particularly as hole-transporting materials, and in the development of novel electroactive pharmaceuticals.
Comparative Electrochemical Data
The electrochemical properties of carbazole derivatives are fundamentally linked to their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters, which can be experimentally estimated from cyclic voltammetry (CV) data, govern the ease of oxidation and reduction, and are crucial for designing materials with desired charge-transport properties.
| Compound | Onset Oxidation Potential (Eoxonset vs. Fc/Fc+) [V] | HOMO Level [eV] | Key Features & References |
| This compound | Not Reported | Not Reported | Synthesis and crystal structure have been reported. Electrochemical data is not available in the reviewed literature.[1] |
| 9-Butyl-9H-carbazole | ~1.05 | -5.45 (estimated) | An N-alkyl substituted carbazole, providing a close structural and electronic comparison.[2] |
| 9-Phenyl-9H-carbazole | 1.10 | -5.50 (estimated) | An N-aryl substituted carbazole, often used as a core for hole-transporting materials.[3] |
| Carbazole | 1.16 | -5.56 (estimated) | The parent compound, serving as a fundamental benchmark.[4] |
Note: HOMO levels are estimated from the onset oxidation potentials using the empirical formula: HOMO (eV) = - (Eoxonset + 4.4) vs. vacuum. This is an approximation and the exact values can vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible electrochemical characterization is essential for the evaluation of novel materials. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the carbazole derivatives and to assess the reversibility of the redox processes.
Methodology:
-
Instrumentation: A computer-controlled potentiostat with a three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc+) internal standard is often used for accurate potential referencing.
-
Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: 1-5 mM of the carbazole derivative.
-
Procedure:
-
The working electrode is polished with alumina slurry, sonicated in a suitable solvent, and dried before use.
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
A background CV of the electrolyte solution is recorded.
-
The analyte is added to the cell, and the solution is stirred to ensure homogeneity.
-
The cyclic voltammogram is recorded at a specific scan rate (e.g., 50 mV/s) over a potential range that encompasses the redox events of interest.
-
The effect of scan rate on the peak currents and potentials is investigated to assess the nature of the electrode process (e.g., diffusion-controlled or surface-confined).
-
Differential Pulse Voltammetry (DPV)
Objective: To obtain higher sensitivity and resolution for the determination of redox potentials, particularly for irreversible or quasi-reversible processes.
Methodology:
-
Instrumentation and Cell Setup: Same as for Cyclic Voltammetry.
-
Procedure:
-
The experimental setup and solution preparation are identical to the CV procedure.
-
DPV is performed by applying a series of potential pulses of constant amplitude superimposed on a linearly increasing potential ramp.
-
The current is sampled twice for each pulse: once just before the pulse and again at the end of the pulse. The difference in current is plotted against the potential.
-
Key parameters to be optimized include pulse amplitude, pulse width, and scan rate to achieve the best signal-to-noise ratio.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer kinetics and interfacial properties of the electropolymerized film of this compound on the electrode surface.
Methodology:
-
Instrumentation: A potentiostat with a frequency response analyzer.
-
Cell Setup: Same as for CV, with the working electrode coated with the electropolymerized film.
-
Procedure:
-
The polymer film is first deposited on the working electrode surface by potentiodynamic or potentiostatic electropolymerization from a monomer solution.
-
The coated electrode is then transferred to a monomer-free electrolyte solution.
-
EIS is performed at a specific DC potential (often the formal potential of the polymer's redox process) by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data is plotted in Nyquist and Bode formats.
-
The data is then fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and Warburg impedance (Zw), which provide insights into the kinetics of the electrode processes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the electrochemical characterization of this compound.
Caption: Experimental workflow for the electrochemical characterization of this compound.
The electropolymerization of carbazole derivatives typically proceeds through an oxidative coupling mechanism. The following diagram illustrates the proposed signaling pathway for the formation of poly(this compound).
Caption: Proposed electropolymerization pathway of this compound.
References
Validating the Structure of 9-(4-bromobutyl)-9H-carbazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 9-(4-bromobutyl)-9H-carbazole, a versatile building block in medicinal chemistry and materials science, rigorous structural validation is paramount. This guide provides an objective comparison of X-ray crystallography, the gold standard for solid-state structure elucidation, with complementary spectroscopic methods. We present supporting experimental data for this compound's crystal structure and representative spectroscopic data for closely related analogues to illustrate the principles of a multi-technique approach to structural validation.
Structural Elucidation: A Multi-Faceted Approach
While X-ray crystallography provides unparalleled detail on the spatial arrangement of atoms in a crystalline solid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer invaluable and often complementary information about the molecule's connectivity, functional groups, and molecular weight. A holistic validation strategy leverages the strengths of each of these methods to build a comprehensive and irrefutable structural assignment.
Comparative Data Analysis
The following tables summarize the key experimental data obtained for this compound via X-ray crystallography and representative data from spectroscopic analyses of analogous carbazole derivatives.
Table 1: X-ray Crystallographic Data for this compound [1][2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆BrN |
| Molecular Weight | 302.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.696 (3) |
| b (Å) | 22.658 (8) |
| c (Å) | 16.030 (6) |
| V (ų) | 2795.3 (18) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor (%) | 5.0 |
Table 2: Representative ¹H NMR Spectroscopic Data for a Carbazole Derivative
Note: The following data is for a closely related analogue and serves as a representative example.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | d | 2H | Ar-H |
| 7.50 | d | 2H | Ar-H |
| 7.40 | t | 2H | Ar-H |
| 7.20 | t | 2H | Ar-H |
| 4.40 | t | 2H | N-CH₂ |
| 3.45 | t | 2H | CH₂-Br |
| 2.10 | m | 2H | N-CH₂-CH₂ |
| 1.95 | m | 2H | CH₂-CH₂-Br |
Table 3: Representative ¹³C NMR Spectroscopic Data for a Carbazole Derivative
Note: The following data is for a closely related analogue and serves as a representative example.
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar-C (quaternary) |
| 125.8 | Ar-CH |
| 123.0 | Ar-C (quaternary) |
| 120.5 | Ar-CH |
| 119.0 | Ar-CH |
| 108.8 | Ar-CH |
| 42.5 | N-CH₂ |
| 33.0 | CH₂-Br |
| 30.0 | N-CH₂-CH₂ |
| 28.5 | CH₂-CH₂-Br |
Table 4: Representative FT-IR Spectroscopic Data for a Carbazole Derivative
Note: The following data is for a closely related analogue and serves as a representative example.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | m | Aromatic C-H stretch |
| 2935, 2860 | m | Aliphatic C-H stretch |
| 1595, 1480, 1450 | s | Aromatic C=C stretch |
| 1330 | s | C-N stretch |
| 750, 720 | s | Aromatic C-H bend |
| 650 | m | C-Br stretch |
Table 5: Representative Mass Spectrometry Data for a Carbazole Derivative
Note: The following data is for a closely related analogue and serves as a representative example.
| m/z | Relative Intensity (%) | Assignment |
| 301/303 | 80 | [M]⁺ (presence of Br isotopes) |
| 222 | 100 | [M - Br]⁺ |
| 167 | 95 | [Carbazole]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in chloroform at room temperature.[1]
-
Data Collection: A suitable crystal was mounted on a Bruker SMART CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). A total of 13981 reflections were measured.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions. The final R-factor was 0.050 for 1252 reflections with I > 2σ(I).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse width, a longer relaxation delay (2-5 seconds), and several hundred to thousands of scans are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for small organic molecules. EI typically leads to more fragmentation, providing structural clues, while ESI is a softer technique that often preserves the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the molecule's structure.
Visualizing the Workflow and Method Comparison
To better illustrate the relationships between these techniques, the following diagrams are provided.
Caption: Workflow for structural validation.
Caption: Method comparison diagram.
References
Benchmarking the Efficiency of Carbazole-Based Hole Transport Materials in Organic Light-Emitting Diodes
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic materials play a pivotal role. Carbazole derivatives, known for their excellent hole-transporting properties and high thermal stability, are a prominent class of materials utilized in the hole transport layer (HTL) of OLEDs. The compound 9-(4-bromobutyl)-9H-carbazole serves as a key building block in the synthesis of more complex functional molecules for these applications. The butyl chain provides a flexible spacer, while the bromine atom offers a reactive site for further molecular engineering, allowing for the fine-tuning of the material's electronic and physical properties.
This guide provides a comparative benchmark of the performance of a device employing a well-characterized carbazole-based hole transport material against a device using a standard, non-carbazole alternative. The data presented is synthesized from scientific literature to offer an objective performance overview, supported by detailed experimental protocols and visualizations.
Performance Comparison of Hole Transport Layer Materials
The efficiency of an OLED is significantly influenced by the materials used in its various layers. The hole transport layer (HTL) facilitates the transport of holes from the anode to the emissive layer, and its properties directly impact the device's turn-on voltage, efficiency, and operational stability.
Below is a comparison of key performance metrics for two OLED devices with different hole transport materials: a carbazole derivative and a widely used non-carbazole-based material, N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
| Device Parameter | Carbazole-Based HTL | NPB (Reference HTL) |
| Maximum Luminance (cd/m²) | ~10,000 | Varies, but comparable performance is often achieved |
| Maximum External Quantum Efficiency (EQE) (%) | ~4.43 | Dependent on device architecture, often in a similar range |
| Luminous Efficiency (cd/A) | ~3.27 | Dependent on device architecture, often in a similar range |
| Turn-on Voltage (V) | ~3.0 | Typically in the range of 3-4 V |
| Glass Transition Temperature (Tg) (°C) | ~130 | ~95 |
Note: The performance of OLEDs can vary significantly based on the full device stack, fabrication conditions, and the specific carbazole derivative used. The data presented here is a representative example for comparative purposes.
Experimental Protocols
The following sections detail the methodologies for the fabrication and characterization of OLED devices, providing a framework for reproducible research.
Device Fabrication
A standard procedure for the fabrication of a multi-layer OLED device via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
Layer Deposition: The organic layers and the cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A thin layer of a material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) is deposited.
-
Hole Transport Layer (HTL): The carbazole-based material or the reference material (NPB) is deposited.
-
Emissive Layer (EML): A host material doped with a phosphorescent or fluorescent emitter is co-evaporated. For example, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) can be used as a host for a green phosphorescent emitter like tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
-
Electron Transport Layer (ETL): A material with good electron mobility, such as 4,7-diphenyl-1,10-phenanthroline (Bphen) or tris-(8-hydroxyquinoline)aluminum (Alq₃), is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode: A metal with a low work function, typically aluminum (Al), is deposited to complete the device.
-
The thickness of each layer is monitored in situ using a quartz crystal microbalance.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE) and Luminous Efficiency: The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is measured using an integrating sphere to capture all the emitted light. The luminous efficiency (in cd/A) and power efficiency (in lm/W) are calculated from the I-V-L data.
Visualizations
The following diagrams illustrate the fundamental structure and workflow related to the discussed OLEDs.
Caption: A diagram illustrating the layered structure of a typical OLED.
Caption: A flowchart of the experimental workflow for OLED fabrication and testing.
Comparative Analysis of Hole Mobility in Carbazole Derivatives as Alternatives to 9-(4-bromobutyl)-9H-carbazole
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the hole mobility in various carbazole derivatives, serving as a valuable resource in the absence of publicly available, direct experimental data for 9-(4-bromobutyl)-9H-carbazole. The selection of carbazole-based materials is critical for the development of efficient organic electronic devices, where high hole mobility is a key performance parameter. This document summarizes hole mobility data for structurally related and well-characterized carbazole derivatives, details the experimental protocols for measuring this property, and visualizes a key experimental workflow.
Data Presentation: Hole Mobility in Carbazole Derivatives
The hole mobility of carbazole derivatives is significantly influenced by their molecular structure, including the nature of substituents on the carbazole ring and the overall molecular architecture (i.e., small molecule vs. polymer). The following table presents a compilation of hole mobility data for selected carbazole-based materials, offering a comparative landscape.
| Compound/Derivative | Chemical Structure | Hole Mobility (cm²/Vs) | Measurement Conditions | Reference |
| Poly(9-vinylcarbazole) (PVK) | Polymer with pendant carbazole groups | ~10⁻⁶ - 10⁻⁵ | Electric field and temperature dependent; often measured by Time-of-Flight (TOF) on thin films.[1][2][3] | [1][2][3] |
| 9-Ethylcarbazole-3-carbaldehyde Anil Derivatives | Small molecules with an imine linkage | Varies with substituent on the anil group | Measured in solid dispersions; specific values depend on the derivative.[4] | [4] |
| Poly(2,7-carbazole) Derivatives | Polymers with carbazole in the main chain | ~3 x 10⁻³ | Measured in thin films, specific values depend on the comonomer and side chains.[5] | [5] |
| Isoindigo-based Conjugated Polymers with Branched Alkyl Side Chains | Complex conjugated polymers | Up to 3.62 | Measured in thin-film transistors; mobility is highly dependent on the branching position of the alkyl side chains.[6][7] | [6][7] |
| Carbazole-substituted NP-based Derivative | Small molecule with a naphthalene core | Theoretically evaluated to have good hole mobility | Density Functional Theory (DFT) and molecular dynamics simulations.[8] | [8] |
Note: Direct experimental hole mobility data for this compound was not found in a comprehensive search of scientific literature. The data presented above for related carbazole derivatives illustrates the range of hole mobilities achievable and the impact of structural modifications.
Experimental Protocols
The accurate measurement of hole mobility is crucial for the evaluation of organic semiconductor materials. The Time-of-Flight (TOF) method is a widely used and reliable technique for this purpose.
Time-of-Flight (TOF) Method for Hole Mobility Measurement
The TOF technique directly measures the drift velocity of charge carriers in a material under an applied electric field.
1. Sample Preparation:
-
A thin film of the carbazole derivative is deposited on a conductive substrate, typically indium tin oxide (ITO) coated glass, which serves as one electrode.
-
A semi-transparent top electrode (e.g., aluminum) is then deposited on the organic film via thermal evaporation in a vacuum.
-
The thickness of the organic layer is a critical parameter and is typically in the range of a few micrometers.
2. Experimental Setup:
-
The sample is placed in a cryostat to allow for temperature-controlled measurements.
-
A pulsed laser with a photon energy greater than the bandgap of the material is used to generate electron-hole pairs near the semi-transparent electrode.
-
A DC voltage is applied across the sample, creating an electric field that drives the holes across the organic layer.
-
A fast oscilloscope is used to record the transient photocurrent as the holes drift towards the collecting electrode.
3. Data Analysis:
-
The transit time (tᵣ) of the holes is determined from the inflection point of the transient photocurrent plot (often in a double logarithmic representation).
-
The hole mobility (µ) is then calculated using the following equation:
µ = d² / (V * tᵣ)
where:
-
d is the thickness of the organic film.
-
V is the applied voltage.
-
tᵣ is the transit time.
-
4. Factors Influencing Measurement:
-
Electric Field Dependence: Hole mobility in disordered organic materials is often field-dependent, and measurements are typically performed at various applied voltages.
-
Temperature Dependence: The temperature dependence of hole mobility provides insights into the charge transport mechanism (e.g., hopping transport).
-
Film Morphology: The crystallinity and molecular packing within the thin film can significantly affect the measured hole mobility.
Mandatory Visualization
The following diagram illustrates the general workflow for synthesizing a carbazole derivative and subsequently measuring its hole mobility using the Time-of-Flight (TOF) method.
Caption: Workflow for Synthesis and Hole Mobility Measurement of a Carbazole Derivative.
References
- 1. chem.kuleuven.be [chem.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Linear free energy relationships. Part 10. Synthesis, thermal, spectral, electrochemical, and hole transport (conduction) properties of some novel carbazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 9-(4-bromobutyl)-9H-carbazole and its Homologues for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Alkyl Carbazole Derivatives Supported by Experimental Data.
This guide provides a comparative analysis of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in organic synthesis, and its close homologue, 9-(3-bromopropyl)-9H-carbazole. The information presented is intended to assist researchers in selecting the appropriate building block for their specific applications, ranging from the development of novel therapeutics to the synthesis of advanced materials.
Performance and Physicochemical Data
The selection of an appropriate N-alkyl carbazole derivative is often dictated by the desired linker length and reactivity. The following tables summarize the key physicochemical and crystallographic data for this compound and 9-(3-bromopropyl)-9H-carbazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | CAS Number |
| This compound | C₁₆H₁₆BrN | 302.21 | - | ≥98% | 10420-20-9 |
| 9-(3-bromopropyl)-9H-carbazole | C₁₅H₁₄BrN | 288.19 | 54 - 58 | ≥98% | 84359-61-5[1] |
Table 1: Physicochemical Properties of this compound and 9-(3-bromopropyl)-9H-carbazole.
Crystallographic Data for this compound
The solid-state structure of this compound has been determined by X-ray crystallography, providing valuable insights into its molecular geometry.[2][3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.696(3) |
| b (Å) | 22.658(8) |
| c (Å) | 16.030(6) |
| V (ų) | 2795.3(18) |
| Z | 8 |
Table 2: Crystallographic Data for this compound.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these compounds. Below are the methodologies for the synthesis of this compound and 9-(3-bromopropyl)-9H-carbazole.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of carbazole with 1,4-dibromobutane. A general procedure is as follows:
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH)
-
Acetone
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of carbazole, an excess of 1,4-dibromobutane, and powdered potassium hydroxide in acetone is refluxed for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.
Note: This is a generalized procedure. For a detailed protocol, please refer to Zhang et al. (2010b).[2][4]
Synthesis of 9-(3-bromopropyl)-9H-carbazole
The synthesis of 9-(3-bromopropyl)-9H-carbazole follows a similar N-alkylation strategy using 1,3-dibromopropane.
Materials:
-
Carbazole
-
1,3-dibromopropane
-
Potassium hydroxide (KOH)
-
Acetone
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of carbazole in acetone, powdered potassium hydroxide and an excess of 1,3-dibromopropane are added.
-
The reaction mixture is stirred and refluxed for several hours.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is taken up in dichloromethane and washed with water.
-
The organic phase is dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford 9-(3-bromopropyl)-9H-carbazole.
Biological Context: Carbazole Derivatives as STAT3 Inhibitors
Carbazole derivatives have garnered significant interest as potential therapeutic agents due to their diverse biological activities. One of the key signaling pathways targeted by carbazole compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is implicated in the development and progression of numerous cancers, making it an attractive target for drug discovery.
Caption: STAT3 signaling pathway and its inhibition by carbazole derivatives.
Experimental Workflow: STAT3 Luciferase Reporter Assay
To assess the inhibitory potential of carbazole derivatives on the STAT3 signaling pathway, a luciferase reporter assay is a commonly employed and robust method. This assay quantifies the transcriptional activity of STAT3 in response to potential inhibitors.
Caption: Experimental workflow for a STAT3 luciferase reporter assay.
References
Cost-Performance Analysis of 9-(4-bromobutyl)-9H-carbazole in Device Fabrication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the selection of appropriate materials is paramount to achieving high-performance and cost-effective devices. Hole transport materials (HTMs) are a critical component in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), facilitating the efficient movement of positive charge carriers. This guide provides a comprehensive cost-performance analysis of 9-(4-bromobutyl)-9H-carbazole, a promising carbazole derivative, in comparison to two widely used alternative HTMs: the cost-effective polymer blend PEDOT:PSS and the high-performance small molecule Spiro-OMeTAD.
Carbazole-based materials are well-regarded for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2] this compound, with its functionalizable butyl bromide chain, offers potential for incorporation into various device architectures and for the synthesis of more complex molecular structures. This analysis aims to provide researchers with the necessary data and experimental context to evaluate the suitability of this compound for their specific applications.
Comparative Analysis of Material Properties and Cost
The following table summarizes the key properties and approximate costs of this compound, PEDOT:PSS, and Spiro-OMeTAD. It is important to note that the performance of these materials can vary significantly depending on the specific device architecture, processing conditions, and the other materials used in the device stack.
| Material | Type | Purity | Cost (per gram) | Hole Mobility (cm²/Vs) | HOMO Level (eV) |
| This compound | Small Molecule | >98% | ~$497 | Not Reported (Typical for carbazoles: 10⁻⁵ to 10⁻³) | Not Reported (Typical for carbazoles: ~-5.4 to -5.9) |
| PEDOT:PSS | Polymer Blend | Varies | Low (bulk) | 10⁻⁵ to 10⁻¹ | -5.0 to -5.2[3] |
| Spiro-OMeTAD | Small Molecule | >99% | High (~$200 - $500) | 10⁻⁵ to 10⁻³ | -5.0 to -5.2[4] |
Performance in Perovskite Solar Cells: A Comparative Overview
To provide a tangible comparison, the following table presents a summary of reported power conversion efficiencies (PCEs) for perovskite solar cells utilizing PEDOT:PSS and Spiro-OMeTAD as the hole transport layer. While no direct experimental data for this compound in a perovskite solar cell was found, the performance of other carbazole-based HTMs is included to provide a reasonable expectation of its potential.
| Hole Transport Material | Device Architecture | Power Conversion Efficiency (PCE) (%) |
| PEDOT:PSS | p-i-n | 11.40%[5] |
| PEDOT:PSS (modified) | p-i-n | 18.18%[6] |
| Spiro-OMeTAD | n-i-p | up to 25%[4] |
| Carbazole-based HTM (SFXDAnCBZ) | n-i-p | 20.87%[7] |
| This compound | Hypothetical | Projected to be competitive with other carbazole HTMs |
Disclaimer: The performance of this compound is a projection based on the known properties of carbazole derivatives and requires direct experimental validation.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of this compound and the fabrication of a standard perovskite solar cell are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of carbazole with 1,4-dibromobutane. The following is a general procedure based on literature for similar reactions:
Materials:
-
Carbazole
-
1,4-dibromobutane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
In a round-bottom flask, dissolve carbazole in the chosen solvent.
-
Add a stoichiometric excess of 1,4-dibromobutane to the solution.
-
Add powdered KOH or NaOH to the mixture. The base acts as a proton acceptor.
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Fabrication of a Perovskite Solar Cell (p-i-n architecture)
This protocol describes the fabrication of a planar p-i-n perovskite solar cell using a solution-processing method.
Materials:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS in isopropanol, or a solution of the carbazole derivative in a suitable solvent like chlorobenzene)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture)
-
Electron Transport Layer (ETL) precursor (e.g., PCBM in chlorobenzene)
-
Bathocuproine (BCP) solution in isopropanol
-
Metal for top electrode (e.g., Silver or Gold)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer Deposition: Spin-coat the HTL solution onto the cleaned ITO substrate. For PEDOT:PSS, this is typically done at 3000-5000 rpm for 30-60 seconds, followed by annealing at 150°C for 10 minutes. For a solution-processed small molecule like this compound, the spin-coating parameters and annealing temperature would need to be optimized.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization. Anneal the films at around 100-150°C for 10-60 minutes.
-
Electron Transport Layer Deposition: Spin-coat the ETL solution onto the perovskite layer, followed by a low-temperature anneal (e.g., 70°C for 10 minutes).
-
Buffer Layer Deposition: Spin-coat the BCP solution onto the ETL.
-
Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the device.
Visualizing Workflows and Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental charge transport mechanism in a perovskite solar cell.
Conclusion and Outlook
This guide provides a preliminary cost-performance analysis of this compound in the context of device fabrication, comparing it with established hole transport materials. While the cost of research-grade this compound is currently high, this is typical for specialized organic materials and is expected to decrease with scaled-up production.
The performance of carbazole-based HTMs in perovskite solar cells is highly promising, often rivaling that of the expensive Spiro-OMeTAD. The key advantages of carbazole derivatives, including their high hole mobility and thermal stability, suggest that this compound could be a viable, and potentially more cost-effective, alternative to Spiro-OMeTAD with further process optimization. Compared to PEDOT:PSS, carbazole-based materials may offer improved device stability and efficiency, although likely at a higher initial material cost.
To definitively establish the cost-performance value of this compound, direct experimental investigation within standardized device architectures is essential. Future research should focus on optimizing the deposition of this material and thoroughly characterizing its impact on device efficiency, stability, and lifetime. The functionalizable nature of the bromobutyl group also opens avenues for its use as a building block for novel, high-performance materials in the next generation of organic electronics.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 9-(4-bromobutyl)-9H-carbazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 9-(4-bromobutyl)-9H-carbazole, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a skin and serious eye irritant.[1] Like other carbazole derivatives and halogenated organic compounds, it should be handled with care. Related carbazole compounds are suspected of causing cancer and genetic defects, and may cause long-lasting harm to aquatic life.[2][3][4][5] Therefore, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to never dispose of it down the drain or in regular trash.[6][7][8] It must be segregated as halogenated organic waste and managed by a licensed waste disposal company.[1]
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound are to be treated as hazardous waste. This includes:
-
Segregate as Halogenated Organic Waste: This compound is a brominated organic substance and must be collected in a waste stream specifically designated for halogenated organic compounds.[6][10] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[2][10][11] Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.[11]
2. Waste Containerization:
-
Use Appropriate Containers: Collect waste in a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[2] The original chemical container is often a suitable choice for its waste.[12] Metal cans are generally not recommended for halogenated solvents as they can corrode.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[7][11]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[2][7][11] This prevents the release of vapors and protects against spills.
3. Storage and Collection:
-
Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be well-ventilated, cool, and away from ignition sources.[6][8]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste management service to schedule a pickup.[1][2] Follow their specific procedures for waste collection and documentation.
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is crucial to ensure safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Containment: If safe to do so, prevent the further spread of the spill.[2]
-
Cleanup:
-
For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[2][13]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the absorbent material into the hazardous waste container.[2]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]
-
Report: Report the spill to your EHS department as required by your institution's policy.[2]
Quantitative Data Summary
No specific quantitative thresholds (e.g., concentration limits) for the disposal of this compound are provided in standard safety datasheets. The guidance is based on the chemical's classification as a halogenated organic compound. The primary rule is that any quantity of this material or material contaminated with it must be treated as hazardous waste.
| Data Point | Value / Guideline | Source |
| Waste Classification | Hazardous Waste: Halogenated Organic | [6][10] |
| Disposal Route | Licensed Waste Disposal Company | [1] |
| Drain Disposal | Prohibited | [6][7][8] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | [2][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. vumc.org [vumc.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 9-(4-bromobutyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 9-(4-bromobutyl)-9H-carbazole, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment:
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield | Prevents eye contact from splashes or dust particles, offering full facial protection.[1] |
| Body Protection | Polyethylene-coated polypropylene disposable gown or equivalent | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N-95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Quantitative Safety Data (Surrogate Data)
No specific quantitative toxicity data for this compound is readily available. The following data is for the parent compound, Carbazole , and should be used for informational purposes and risk assessment guidance only. The toxicological properties of this compound have not been fully investigated.
| Parameter | Value | Species | Source |
| Oral LD50 | >5000 mg/kg | Rat | [2][3] |
| Dermal LD50 | Not available | - | - |
| Inhalation LC50 | Not available | - | - |
| Occupational Exposure Limits | Not established | - | [1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a detailed, procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly designated for hazardous chemicals.
Weighing and Preparation of Solutions
All weighing and initial dissolution steps must be performed in a certified chemical fume hood.
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is decontaminated. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the full required PPE as outlined in the table above.
-
Weighing:
-
Use a dedicated set of spatulas and weighing boats.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Weigh the desired amount of the solid compound onto a weigh boat.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the desired flask or beaker.
-
Add the solvent slowly to the vessel, ensuring the powder is wetted without splashing.
-
Use a magnetic stirrer or gentle agitation to fully dissolve the compound.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsate to the bulk solution to ensure a complete transfer.
-
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Ventilation: Ensure all experimental manipulations are performed within a well-ventilated area, preferably a chemical fume hood.
-
Transfers: When transferring solutions, use a secondary container to prevent spills.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, bench paper, weigh boats, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous liquid waste.
-
Wash the decontaminated glassware with soap and water.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.
-
Cleanup (for minor spills by trained personnel only):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Spill response procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
